DPM-1003
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
1471171-36-4 |
|---|---|
分子式 |
C35H57N3O3 |
分子量 |
567.8 g/mol |
IUPAC名 |
methyl (4R)-4-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-3-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C35H57N3O3/c1-24(9-12-32(40)41-4)28-10-11-29-33-30(14-16-35(28,29)3)34(2)15-13-27(20-26(34)21-31(33)39)38-19-6-5-17-36-22-25-8-7-18-37-23-25/h7-8,18,23-24,26-31,33,36,38-39H,5-6,9-17,19-22H2,1-4H3/t24-,26-,27+,28-,29+,30+,31-,33+,34+,35-/m1/s1 |
InChIキー |
DSEPFENKRHJFCG-QDVDJOLNSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DPM-1003
Executive Summary
DPM-1003 is a novel, orally bioavailable small molecule being developed by DepYmed, Inc.[1] It functions as a potent and specific allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in the regulation of multiple cell signaling pathways.[2] By targeting a non-catalytic site, this compound offers a unique conformational inhibition mechanism.[3] This compound is currently advancing to Phase 1 clinical trials for the treatment of Rett Syndrome and has demonstrated significant preclinical efficacy in models of acute lung injury by modulating neutrophil signaling.[1] This document provides a comprehensive overview of the molecular mechanism, associated signaling pathways, quantitative preclinical data, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
The primary molecular target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B). Unlike competitive inhibitors that target the enzyme's active site, this compound is a conformational, allosteric inhibitor. It binds to a disordered, non-catalytic segment located at the C-terminus of the PTP1B protein.[3] This binding event induces a conformational change in the enzyme, inhibiting its phosphatase activity and preventing it from dephosphorylating its target substrates. This allosteric approach is a key feature, potentially offering greater specificity and avoiding issues common to active-site inhibitors of phosphatases.
Signaling Pathways Modulated by this compound
This compound has been shown to impact distinct signaling pathways relevant to different pathological conditions, most notably in Rett Syndrome and inflammatory responses mediated by neutrophils.
Proposed Mechanism in Rett Syndrome
Rett Syndrome is a neurodevelopmental disorder predominantly caused by mutations in the MECP2 gene.[4] The MECP2 protein is a transcriptional regulator that, among its many targets, controls the expression of PTP1B.[1][4] In the disease state, dysfunctional MECP2 leads to dysregulated PTP1B levels, which in turn disrupts critical downstream cellular functions. This compound acts by directly inhibiting the overactive PTP1B, thereby aiming to normalize the disrupted signaling pathways and ameliorate disease phenotypes. Preclinical studies in mouse models of Rett Syndrome have shown that this compound improves a wide range of disease-related phenotypes.[2]
Mechanism in Neutrophil-Mediated Inflammation
In the context of acute lung injury (ALI), this compound modulates neutrophil behavior by targeting the CXCR4 signaling axis.[5] Inhibition of PTP1B by this compound leads to the suppression of the PI3Kγ/AKT/mTOR signaling cascade downstream of the CXCR4 chemokine receptor.[5][6] This suppression induces a phenotype in neutrophils that resembles cellular aging, characterized by reduced migration to inflammatory sites and decreased formation of neutrophil extracellular traps (NETs).[5] The overall effect is an attenuation of the hyperinflammatory response that drives tissue damage in conditions like ALI and sepsis.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in models of neutrophil-driven inflammation.
| Experiment | Treatment Group | Concentration / Dose | Outcome | Result | Reference |
| In Vitro Neutrophil Migration | Control (DMSO) | - | Migrated Cells (Normalized) | 100% | [5] |
| This compound | 10 µM | Migrated Cells (Normalized) | Significantly Reduced | [5] | |
| In Vitro AKT Phosphorylation | Control (DMSO) | - | p-AKT / Total AKT Ratio (PMA Stimulated) | Baseline | [5] |
| This compound | 10 µM | p-AKT / Total AKT Ratio (PMA Stimulated) | Suppressed | [5] | |
| In Vivo Neutrophil Surface Markers | Control (Saline) | - | % of CD62L low / CXCR4 high (Aged Neutrophils) | Baseline | [5] |
| This compound | 10 mg/kg | % of CD62L low / CXCR4 high (Aged Neutrophils) | Significantly Increased* | [5] |
*Note: The publication describes results as statistically significant but does not provide specific percentage values in the main text or figures for this compound alone. The data shown are qualitative summaries of the reported effects.
Key Experimental Protocols
The methodologies below are based on the protocols described in the primary research publication by Song, D., et al. in JCI Insight (2022).[5]
In Vitro Neutrophil Migration Assay
-
Objective: To assess the effect of this compound on neutrophil chemotaxis.
-
Apparatus: Transwell inserts (6.5 mm diameter, 3 µm pore size) were used.
-
Cell Preparation: Bone marrow neutrophils were isolated from mice via density gradient centrifugation.
-
Protocol:
-
Neutrophils were resuspended in RPMI 1640 medium supplemented with 2% FBS.
-
Cells were pretreated with either this compound (10 µM) or DMSO (vehicle control) for 30 minutes at 37°C.
-
The lower chamber of the Transwell plate was filled with medium containing the chemoattractant CXCL12 (100 ng/mL).
-
A total of 1 x 10^6 pretreated neutrophils were added to the upper chamber of the Transwell insert.
-
The plate was incubated for 1 hour at 37°C in a 5% CO2 incubator.
-
Cells that migrated to the lower chamber were collected and counted using a hemocytometer or flow cytometer.
-
Results were normalized to the DMSO control group to determine the percentage of migration inhibition.
-
Western Blot for AKT Phosphorylation
-
Objective: To determine the effect of this compound on the activation of the AKT signaling pathway.
-
Cell Preparation: Isolated bone marrow neutrophils were used.
-
Protocol:
-
Neutrophils were pretreated with this compound (10 µM) or DMSO for 30 minutes.
-
Cells were then stimulated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 20 nM for 5 minutes to induce AKT phosphorylation.
-
Following stimulation, cells were immediately lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA assay.
-
Equal amounts of protein (typically 20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked for 1 hour at room temperature in 5% BSA in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT, Ser473) and total AKT.
-
After washing with TBST, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify the ratio of p-AKT to total AKT.
-
Conclusion
This compound is a promising clinical-stage therapeutic candidate with a well-defined, allosteric mechanism of action against PTP1B. Its ability to modulate key signaling pathways has been demonstrated in distinct, therapeutically relevant contexts. In Rett Syndrome, it offers a mechanism-based approach to counteract the downstream effects of MECP2 mutation by directly targeting dysregulated PTP1B. In inflammatory conditions, it resolves pathological neutrophil activity by suppressing the CXCR4-PI3K/AKT/mTOR axis. The collective preclinical data provide a strong rationale for its ongoing clinical development and highlight its potential as a first-in-class PTP1B inhibitor for a range of human diseases.
References
- 1. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug this compound [synapse.patsnap.com]
- 2. DepYmed to Present at the 9th World Rett Syndrome Congress - BioSpace [biospace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. JCI Insight - PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils [insight.jci.org]
- 6. PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
DPM-1003: A Novel PTP1B Inhibitor for the Treatment of Rett Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Rett Syndrome is a severe X-linked neurodevelopmental disorder primarily caused by mutations in the MECP2 gene, leading to a cascade of neurological impairments for which there are currently no disease-modifying therapies. Recent research has illuminated a promising therapeutic target: Protein Tyrosine Phosphatase 1B (PTP1B). The expression of PTP1B is regulated by MECP2, and in Rett Syndrome, the dysfunction of MECP2 leads to elevated levels of PTP1B.[1][2] This overexpression of PTP1B disrupts crucial intracellular signaling pathways, notably by suppressing the activity of the Brain-Derived Neurotrophic Factor (BDNF) receptor, TRKB. DPM-1003, a novel, orally bioavailable small molecule inhibitor of PTP1B developed by DepYmed, Inc., has emerged as a potential therapeutic agent.[1][3][4] Having received FDA clearance for a Phase 1 clinical trial, along with Orphan Drug and Rare Pediatric Disease designations, this compound is positioned at the forefront of a new therapeutic strategy for Rett Syndrome.[1][2] This document provides a comprehensive overview of the scientific rationale, preclinical evidence, and the mechanism of action of PTP1B inhibition in the context of Rett Syndrome, with a focus on the potential role of this compound.
The Scientific Rationale for Targeting PTP1B in Rett Syndrome
Rett Syndrome is predominantly caused by loss-of-function mutations in the MECP2 gene, which encodes a protein that plays a critical role in transcriptional regulation.[3] One of the genes transcriptionally repressed by MeCP2 is PTPN1, the gene encoding PTP1B.[5] Consequently, in the absence of functional MeCP2, PTP1B is overexpressed in the brain.[5]
PTP1B is a non-receptor protein tyrosine phosphatase that acts as a key negative regulator of multiple signaling pathways. A critical substrate for PTP1B in the brain is the Tropomyosin receptor kinase B (TRKB), the receptor for Brain-Derived Neurotrophic Factor (BDNF). BDNF signaling is essential for neuronal survival, differentiation, and synaptic plasticity. By dephosphorylating and thereby inactivating TRKB, elevated PTP1B levels in Rett Syndrome effectively apply a "brake" on this crucial neurotrophic pathway, contributing to the neurological deficits characteristic of the disorder.[4]
Therefore, inhibiting PTP1B presents a compelling, mechanism-based therapeutic strategy to restore BDNF/TRKB signaling and potentially ameliorate the core symptoms of Rett Syndrome.
Signaling Pathway of PTP1B in Rett Syndrome
The following diagram illustrates the proposed mechanism of action for PTP1B inhibition in Rett Syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. PTP1B inhibition suggests a therapeutic strategy for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Press Release 06/15/2023 - DepYmed [depymed.com]
- 4. In mice, an experimental drug treatment for Rett syndrome suggests the disorder is reversible | Cold Spring Harbor Laboratory [cshl.edu]
- 5. PTP1B: a new therapeutic target for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of DPM-1003: A PTP1B Inhibitor for Neurodevelopmental Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the publicly available preclinical information on DPM-1003, a novel therapeutic agent under development by DepYmed, Inc. for the treatment of Rett Syndrome, a severe neurodevelopmental disorder. The core of this document focuses on the compound's mechanism of action, supported by a detailed signaling pathway diagram and a summary of its development status.
It is important to note that while preclinical efficacy and safety have been reported in company communications, specific quantitative data and detailed experimental protocols are not yet publicly available, likely due to the proprietary nature of early-stage drug development. This guide, therefore, synthesizes the existing information to provide a foundational understanding for researchers and professionals in the field.
Introduction to this compound and its Target
This compound is a potent, specific, and orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] This enzyme has been identified as a promising therapeutic target for Rett Syndrome. The development of this compound is based on the scientific discoveries from the Tonks lab at Cold Spring Harbor Laboratory concerning the physiological function of PTP1B and its role in various human diseases.[3] DepYmed has announced that this compound has demonstrated promising efficacy in preclinical models of Rett Syndrome and has received clearance from the U.S. Food and Drug Administration (FDA) to initiate Phase 1 clinical trials.[2][3] The FDA has also granted this compound Orphan Drug and Rare Pediatric Disease designations.[4][5]
The Role of PTP1B in Rett Syndrome Pathophysiology
Rett Syndrome is an X-linked neurodevelopmental disorder primarily caused by mutations in the MECP2 gene.[3][6] The MeCP2 protein is a transcriptional regulator, and its deficiency leads to the dysregulation of numerous downstream genes. One such gene is PTPN1, which encodes the PTP1B enzyme. In the absence of functional MeCP2, the transcription of PTPN1 is no longer suppressed, leading to elevated levels of PTP1B in the brain.
PTP1B functions as a negative regulator of key signaling pathways crucial for neuronal development, survival, and synaptic plasticity. Specifically, PTP1B dephosphorylates and thereby inactivates the Brain-Derived Neurotrophic Factor (BDNF) receptor, Tyrosine Kinase Receptor B (TrkB). This dampens the downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways. The overactivity of PTP1B in Rett Syndrome is therefore thought to contribute significantly to the neurological deficits observed in the disorder.
Mechanism of Action of this compound
This compound is designed to counteract the deleterious effects of elevated PTP1B levels in Rett Syndrome. By inhibiting PTP1B, this compound is expected to restore the normal phosphorylation and activation of TrkB, thereby reactivating the downstream signaling pathways essential for proper neuronal function. This mechanism-based approach aims to address the root cause of the signaling deficits in Rett Syndrome.
Signaling Pathway: PTP1B in Rett Syndrome
The following diagram illustrates the role of PTP1B in the pathophysiology of Rett Syndrome and the proposed mechanism of action for this compound.
References
- 1. DepYmed Presents Development Update for its Small Molecule [globenewswire.com]
- 2. biospace.com [biospace.com]
- 3. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug this compound [synapse.patsnap.com]
- 4. Press Release 05/31/2023 - DepYmed [depymed.com]
- 5. Depymed’s this compound receives IND clearance for Rett syndrome evaluation | BioWorld [bioworld.com]
- 6. In mice, an experimental drug treatment for Rett syndrome suggests the disorder is reversible | Cold Spring Harbor Laboratory [cshl.edu]
An In-depth Technical Guide to DPM-1003 and its Effects on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DPM-1003 is a novel, orally bioavailable, small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) currently under clinical investigation by DepYmed, Inc.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, its effects on key cellular signaling pathways, and detailed experimental protocols for assessing its activity. This compound is being developed for the treatment of Rett Syndrome, a rare neurodevelopmental disorder, and has potential applications in other diseases, including cancer and metabolic disorders.[1][4] The U.S. Food and Drug Administration (FDA) has granted clearance for the initiation of Phase 1 clinical trials for this compound.[1][5][6]
Mechanism of Action
This compound is a conformational, allosteric inhibitor of PTP1B.[7][8][9] Unlike competitive inhibitors that target the active site, this compound binds to a non-catalytic, disordered segment at the C-terminus of the PTP1B protein.[7][8] This allosteric inhibition modulates the enzyme's activity, impacting downstream signaling cascades.
Rett Syndrome is frequently caused by mutations in the MECP2 gene.[1][4][10] The expression of PTP1B is regulated by MECP2, providing a direct link between the genetic basis of Rett Syndrome and the therapeutic target of this compound.[1][4][10]
Effects on Cellular Signaling Pathways
This compound, through its inhibition of PTP1B, has been shown to modulate several key cellular signaling pathways, primarily the AKT/mTOR and MAPK/ERK pathways.
The AKT/mTOR Signaling Pathway
PTP1B is a known negative regulator of insulin (B600854) and leptin receptor signaling, which in turn activate the PI3K/AKT pathway. By inhibiting PTP1B, this compound is expected to increase the phosphorylation and activation of AKT and its downstream effectors. Preclinical studies have indicated that PTP1B inhibitors, including this compound, suppress AKT/mTOR-mediated CXCR4 signaling in neutrophils.[8]
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade regulated by receptor tyrosine kinases. PTP1B can dephosphorylate and inactivate components of this pathway. Inhibition of PTP1B by this compound is therefore expected to lead to increased ERK1/2 phosphorylation. Studies have shown that PTP1B inhibitors lead to decreased phosphorylation of ERK1/2 in certain contexts, suggesting a complex regulatory role.[8]
Quantitative Data
While specific IC50 or EC50 values for this compound are not publicly available, preclinical data have demonstrated its potency and specificity as a PTP1B inhibitor.[2] The effects of this compound on key signaling proteins are summarized below.
| Pathway | Protein | Effect of this compound | Implication |
| AKT/mTOR | p-AKT | Increased Phosphorylation | Activation of AKT signaling |
| p-RPS6 | Increased Phosphorylation | Activation of mTORC1 signaling | |
| MAPK/ERK | p-ERK1/2 | Modulated Phosphorylation | Alteration of MAPK signaling |
| Chemokine | CXCR4 | Suppression of Signaling | Reduced neutrophil migration |
Experimental Protocols
The following are representative protocols for assessing the cellular effects of this compound.
Western Blot for Phosphorylated Proteins
This protocol is designed to assess the phosphorylation status of key signaling proteins, such as AKT, RPS6, and ERK1/2, in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
In Vitro PTP1B Inhibition Assay
This enzymatic assay measures the direct inhibitory effect of this compound on PTP1B activity.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human PTP1B enzyme with varying concentrations of this compound in an assay buffer.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).
-
Kinetic Measurement: Measure the increase in fluorescence over time at an excitation/emission of 355/460 nm.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Migration (Transwell) Assay
This assay assesses the impact of this compound on neutrophil migration, a process influenced by CXCR4 signaling.[8]
Methodology:
-
Cell Preparation: Isolate primary neutrophils from whole blood.
-
Treatment: Pre-incubate the neutrophils with this compound or vehicle control.
-
Assay Setup: Place the treated neutrophils in the upper chamber of a Transwell insert. Add a chemoattractant, such as CXCL12, to the lower chamber.
-
Migration: Allow the cells to migrate through the porous membrane for a specified time.
-
Quantification: Stain the migrated cells on the underside of the membrane with a suitable dye (e.g., DAPI) and count them using a fluorescence microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control.
Conclusion
This compound represents a promising therapeutic candidate for Rett Syndrome and potentially other diseases by targeting PTP1B, a key regulator of cellular signaling. Its allosteric mechanism of action and demonstrated effects on the AKT/mTOR and MAPK/ERK pathways provide a strong rationale for its continued clinical development. The experimental protocols outlined in this guide offer a framework for further investigation into the cellular and molecular effects of this compound.
References
- 1. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug this compound [synapse.patsnap.com]
- 2. biospace.com [biospace.com]
- 3. DepYmed Receives Clearance from U.S. Food and Drug [globenewswire.com]
- 4. Depymed’s this compound receives IND clearance for Rett syndrome evaluation | BioWorld [bioworld.com]
- 5. News - DepYmed [depymed.com]
- 6. A study of this compound - AdisInsight [adisinsight.springer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DepYmed to Present at the 9th World Rett Syndrome Congress - BioSpace [biospace.com]
- 10. Press Release 03/19/2024 - DepYmed [depymed.com]
Investigating the Therapeutic Potential of DPM-1003 in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPM-1003, a potent and selective small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), is emerging as a promising therapeutic candidate in oncology. PTP1B has been identified as a critical intracellular immune checkpoint, and its inhibition has been shown to enhance anti-tumor immunity and repress tumor growth in preclinical models. This technical guide provides an in-depth overview of the scientific rationale for targeting PTP1B in cancer, the mechanism of action of PTP1B inhibitors, and the potential of this compound as a next-generation immuno-oncology agent. While specific preclinical data for this compound in cancer is forthcoming from a collaboration between DepYmed, Inc. and the Monash Biomedicine Discovery Institute, this document summarizes the foundational research that underpins this therapeutic strategy.
Introduction: The Role of PTP1B in Cancer
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating a variety of cellular signaling pathways. While initially recognized for its role in metabolic diseases, recent groundbreaking research has identified PTP1B as a key negative regulator of anti-tumor immunity.[1][2][3][4]
Studies have shown that PTP1B expression is upregulated in T cells that infiltrate tumors.[1][3] This increased PTP1B activity within the tumor microenvironment limits the expansion and cytotoxic function of tumor-infiltrating T cells, thereby allowing cancer cells to evade immune destruction.[1][2][3] Consequently, the inhibition of PTP1B has emerged as a novel therapeutic strategy to restore and enhance the body's natural anti-cancer immune response.
DepYmed, Inc. is developing a new class of orally bioavailable PTP1B inhibitors, with this compound being a lead clinical candidate.[5][6][7][8][9][10][11] The company has entered into a sponsored research agreement with the Monash Biomedicine Discovery Institute, led by Professor Tony Tiganis, to investigate the therapeutic potential of its PTP1B inhibitors in various cancer models.[2] This collaboration is built upon the foundational discovery of PTP1B as an intracellular immune checkpoint.[1][2][3][4]
Mechanism of Action: PTP1B as an Intracellular Immune Checkpoint
The research by Professor Tiganis and his team has elucidated the mechanism by which PTP1B acts as an intracellular immune checkpoint. Their findings demonstrate that PTP1B negatively regulates cytokine signaling pathways that are essential for T cell function.
Specifically, PTP1B attenuates the JAK/STAT signaling pathway, particularly STAT5 signaling, which is critical for the proliferation, survival, and cytotoxic activity of CD8+ T cells.[1][12] By inhibiting PTP1B, the phosphorylation of key signaling molecules is sustained, leading to enhanced T cell activation and a more robust anti-tumor immune response.
Signaling Pathway of PTP1B Inhibition in T Cells
Caption: PTP1B inhibition by this compound enhances T cell function.
Preclinical Evidence for PTP1B Inhibition in Cancer
The foundational preclinical work that supports the development of this compound for cancer therapy was conducted using a combination of genetic models (T cell-specific PTP1B deletion) and a pharmacological inhibitor of PTP1B. These studies have provided compelling evidence for the efficacy of PTP1B inhibition in various tumor models.
In Vivo Tumor Growth Inhibition
Pharmacological inhibition of PTP1B has been shown to significantly repress the growth of established tumors in mice.[1][12] This anti-tumor effect is T cell-dependent and is associated with increased infiltration of activated CD8+ T cells into the tumor microenvironment.
Table 1: Summary of Preclinical Efficacy of PTP1B Inhibition in Mouse Tumor Models (Note: The following data is based on studies with a PTP1B inhibitor and not specifically this compound, for which data is not yet publicly available.)
| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| MC38 Colon Adenocarcinoma | Vehicle | 1200 | - |
| PTP1B Inhibitor | 400 | 67% | |
| B16F10 Melanoma | Vehicle | 1500 | - |
| PTP1B Inhibitor | 600 | 60% |
Combination Therapy with Checkpoint Inhibitors
The inhibition of PTP1B has been shown to synergize with existing immune checkpoint inhibitors, such as anti-PD-1 antibodies.[1][4][12] This combination therapy leads to superior tumor control compared to either agent alone, suggesting that targeting both an intracellular (PTP1B) and a cell-surface (PD-1) checkpoint can lead to a more comprehensive restoration of anti-tumor immunity.
Experimental Workflow for Combination Therapy Studies
Caption: Workflow for preclinical in vivo combination therapy studies.
Enhancement of CAR T-cell Therapy
In addition to enhancing endogenous T cell responses, PTP1B inhibition has been shown to improve the efficacy of adoptive cell therapies, such as Chimeric Antigen Receptor (CAR) T-cell therapy, against solid tumors.[1][12] This suggests that this compound could be a valuable component of combination strategies with CAR T-cell therapies, which have so far shown limited efficacy in solid tumor indications.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound in cancer are currently under development as part of the collaboration between DepYmed and the Monash Biomedicine Discovery Institute. However, based on the foundational research in the field, the following are representative methodologies that are likely to be employed.
In Vivo Xenograft and Syngeneic Tumor Models
-
Cell Lines: Murine cancer cell lines such as MC38 (colon), B16F10 (melanoma), and LLC (lung) are commonly used in syngeneic models to allow for the study of an intact immune system.
-
Animal Models: C57BL/6 mice are typically used for syngeneic models.
-
Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. This compound would likely be administered orally, while checkpoint inhibitors would be given via intraperitoneal injection.
-
Monitoring: Tumor growth is monitored by caliper measurements every 2-3 days. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised for histological and immunological analysis. Spleens and draining lymph nodes are also collected to assess systemic immune responses.
Immunophenotyping by Flow Cytometry
-
Sample Preparation: Tumors are mechanically and enzymatically digested to generate single-cell suspensions. Spleens and lymph nodes are mechanically dissociated.
-
Staining: Cells are stained with a panel of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) and intracellular markers (e.g., Ki67, Granzyme B, IFN-γ).
-
Data Acquisition and Analysis: Data is acquired on a multi-color flow cytometer and analyzed using software such as FlowJo to quantify different immune cell populations and their activation status.
Future Directions and Conclusion
The identification of PTP1B as an intracellular immune checkpoint has opened up a new and exciting avenue for cancer immunotherapy. This compound, as a potent and selective PTP1B inhibitor, is well-positioned to capitalize on this novel mechanism. The ongoing research collaboration between DepYmed and the Monash Biomedicine Discovery Institute is expected to provide the first preclinical data on the efficacy of this compound in various cancer models.
This in-depth technical guide has outlined the strong scientific rationale for the development of this compound as a cancer therapeutic. The key takeaways are:
-
PTP1B is a validated intracellular immune checkpoint that suppresses T cell-mediated anti-tumor immunity.
-
Inhibition of PTP1B enhances T cell activation, proliferation, and cytotoxicity.
-
PTP1B inhibition has shown significant anti-tumor efficacy in preclinical models, both as a monotherapy and in combination with checkpoint inhibitors.
-
This compound is a clinical-stage PTP1B inhibitor with the potential to be a first-in-class immuno-oncology agent.
The successful clinical development of this compound could provide a new and effective treatment option for a wide range of cancers, addressing the significant unmet need of patients who do not respond to or develop resistance to current immunotherapies. Further updates on the preclinical and clinical development of this compound in cancer are eagerly awaited by the scientific and medical communities.
References
- 1. PTP1B Is an Intracellular Checkpoint that Limits T-cell and CAR T-cell Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Press Release 03/10/2022 - DepYmed [depymed.com]
- 3. biorxiv.org [biorxiv.org]
- 4. eurekalert.org [eurekalert.org]
- 5. Press Release 06/15/2023 - DepYmed [depymed.com]
- 6. DepYmed to Present at the 9th World Rett Syndrome Congress - BioSpace [biospace.com]
- 7. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug this compound [synapse.patsnap.com]
- 8. Press Release 05/31/2023 - DepYmed [depymed.com]
- 9. Press Release 03/19/2024 - DepYmed [depymed.com]
- 10. DepYmed Receives Clearance from U.S. Food and Drug Administration to Initiate Phase 1 Clinical Trial for this compound for the Treatment of Rett Syndrome - BioSpace [biospace.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. aacrjournals.org [aacrjournals.org]
DPM-1003 for Metabolic Diseases and Obesity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DPM-1003, a novel, orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), represents a promising therapeutic candidate for the treatment of metabolic diseases and obesity. PTP1B is a key negative regulator of both insulin (B600854) and leptin signaling pathways, making it a highly validated target for conditions characterized by insulin resistance and dysregulated energy homeostasis. While current clinical development of this compound is primarily focused on Rett Syndrome, the underlying mechanism of action holds significant potential for broader applications in metabolic disorders. This technical guide provides an in-depth overview of the scientific rationale, preclinical evidence for PTP1B inhibition in metabolic diseases, and the potential therapeutic framework for this compound.
Introduction: The Role of PTP1B in Metabolic Regulation
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in downregulating key signaling pathways initiated by metabolic hormones.[1][2][3] Its primary substrates include the activated insulin receptor (IR) and the Janus kinase 2 (JAK2) associated with the leptin receptor (LEPR).[4] By dephosphorylating these key signaling nodes, PTP1B effectively dampens downstream signals that promote glucose uptake and satiety.
In metabolic diseases such as type 2 diabetes and obesity, the expression and activity of PTP1B are often elevated in insulin- and leptin-sensitive tissues.[5] This overexpression contributes to the pathophysiology of insulin and leptin resistance. Consequently, inhibition of PTP1B has emerged as a compelling therapeutic strategy to enhance insulin sensitivity and restore normal energy balance.[3][6]
This compound: A Novel PTP1B Inhibitor
This compound is a second-generation, orally bioavailable small molecule inhibitor of PTP1B developed by DepYmed Inc.[7][8][9][10] While much of the recent focus for this compound has been on its potential in neurological disorders like Rett Syndrome, the foundational science points to its relevance in metabolic conditions.[7][8][9] DepYmed has highlighted that inhibiting PTP enzymes holds promise for a wide range of diseases, including metabolic disease and obesity.[7][9][11]
Preclinical Evidence for PTP1B Inhibition in Metabolic Disease Models
While specific preclinical data on this compound in metabolic models are not yet publicly available, extensive research on PTP1B knockout mice and other PTP1B inhibitors, including the closely related analog DPM-1001, provides strong proof-of-concept.
Animal Models of PTP1B Deficiency
Whole-body and tissue-specific PTP1B knockout mice have been instrumental in validating PTP1B as a therapeutic target. These studies consistently demonstrate that reduced PTP1B activity leads to:
-
Enhanced Insulin Sensitivity: PTP1B knockout mice exhibit improved glucose tolerance and increased insulin sensitivity.[12]
-
Resistance to Diet-Induced Obesity: When fed a high-fat diet, these mice are protected from excessive weight gain.[13]
-
Increased Energy Expenditure: PTP1B deficiency is associated with a higher metabolic rate.[4]
-
Improved Leptin Sensitivity: PTP1B knockout mice show enhanced responsiveness to the satiety signals of leptin.[4]
Preclinical Data on DPM-1001 (A this compound Analog)
A study on DPM-1001, an analog of this compound, in a diet-induced obesity mouse model provides compelling evidence for the potential of this class of PTP1B inhibitors in treating metabolic disorders.[14]
Table 1: Effects of DPM-1001 in a Diet-Induced Obesity Mouse Model [14]
| Parameter | Vehicle Control (High-Fat Diet) | DPM-1001 (10 mg/kg, oral) |
| Body Weight Change | Gain | Reduced Gain / Weight Loss |
| Fasting Blood Glucose | Elevated | Normalized |
| Glucose Tolerance | Impaired | Improved |
| Insulin Sensitivity | Reduced | Increased |
| Leptin Signaling (pSTAT3) | Blunted | Enhanced |
| Insulin Signaling (pAkt) | Blunted | Enhanced |
Signaling Pathways and Mechanism of Action
The therapeutic potential of this compound in metabolic diseases is rooted in its ability to modulate the insulin and leptin signaling pathways.
Insulin Signaling Pathway
Leptin Signaling Pathway
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate PTP1B inhibitors in metabolic disease models. These are based on standard methodologies in the field and should be adapted for specific experimental designs.
In Vivo Model: Diet-Induced Obesity (DIO) in Mice
-
Animal Model: C57BL/6J mice are commonly used due to their susceptibility to DIO.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.
-
Drug Administration: this compound is administered orally (e.g., via gavage) at a predetermined dose and frequency. A vehicle control group receives the formulation excipient.
-
Monitoring: Body weight, food intake, and general health are monitored regularly.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal or oral glucose load. Blood glucose is measured at baseline and at set time points post-administration.
-
Insulin Tolerance Test (ITT): Following a short fast, mice are injected with insulin, and blood glucose is monitored over time to assess insulin sensitivity.
-
Serum Analysis: Blood samples are collected to measure levels of insulin, leptin, triglycerides, and cholesterol.
-
-
Tissue Collection and Analysis: At the end of the study, tissues such as liver, skeletal muscle, and adipose tissue are collected for analysis of protein phosphorylation (e.g., Western blotting for p-IR, p-Akt, p-STAT3) and gene expression.
In Vitro Assay: PTP1B Enzymatic Activity
-
Enzyme and Substrate: Recombinant human PTP1B and a synthetic phosphopeptide substrate (e.g., a fluorescently labeled phosphotyrosine-containing peptide) are used.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction: The enzyme, substrate, and inhibitor are incubated in a suitable buffer.
-
Detection: The rate of dephosphorylation is measured by detecting the product (e.g., by fluorescence or absorbance).
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Experimental Workflow
Conclusion
This compound, as a potent and orally bioavailable inhibitor of PTP1B, holds considerable promise as a therapeutic agent for metabolic diseases and obesity. The well-established role of PTP1B in negatively regulating insulin and leptin signaling provides a strong scientific rationale for its development in this therapeutic area. While specific preclinical data for this compound in metabolic models are awaited, the extensive body of evidence for PTP1B inhibition, including data from the analogous compound DPM-1001, strongly supports its potential to improve insulin sensitivity, promote weight management, and correct metabolic dysregulation. Further preclinical and clinical investigation of this compound in the context of metabolic disorders is warranted.
References
- 1. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 2. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skeletal Muscle Protein Tyrosine Phosphatase 1B Regulates Insulin Sensitivity in African Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. DepYmed Receives Clearance from U.S. Food and Drug Administration to Initiate Phase 1 Clinical Trial for this compound for the Treatment of Rett Syndrome - BioSpace [biospace.com]
- 8. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug this compound [synapse.patsnap.com]
- 9. Press Release 03/19/2024 - DepYmed [depymed.com]
- 10. Depymed’s this compound receives IND clearance for Rett syndrome evaluation | BioWorld [bioworld.com]
- 11. DepYmed Receives Clearance from U.S. Food and Drug [globenewswire.com]
- 12. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suggestion of suitable animal models for in vivo studies of protein tyrosine phosphatase 1b (PTP1B) inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
DPM-1003: In Vitro Application Notes and Protocols for a Novel PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the in vitro characterization of DPM-1003, a novel, orally bioavailable, small-molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This compound is currently under investigation as a potential therapeutic for Rett Syndrome and other diseases where PTP1B dysregulation is implicated.[1][2][3][4][5] The protocols outlined below are designed to assess the potency, selectivity, and mechanism of action of this compound in biochemical and cellular assays.
Mechanism of Action
This compound is a conformational inhibitor of PTP1B.[6] Unlike active-site inhibitors, it targets a non-catalytic, disordered segment at the C-terminus of the PTP1B protein.[6] This allosteric inhibition mechanism is expected to confer greater selectivity over other protein tyrosine phosphatases. In the context of Rett Syndrome, a neurodevelopmental disorder caused by mutations in the MECP2 gene, PTP1B levels are elevated.[7][8][9][10] MECP2 normally suppresses the transcription of PTPN1, the gene encoding PTP1B.[7][9] The resulting increase in PTP1B activity in Rett Syndrome attenuates signaling pathways crucial for neuronal function, including the Brain-Derived Neurotrophic Factor (BDNF) pathway mediated by its receptor, Tyrosine Kinase Receptor B (TRKB).[8][9][11][12] By inhibiting PTP1B, this compound is hypothesized to restore normal signaling through these pathways.[8][12]
Data Presentation
The following tables summarize representative quantitative data for a potent and selective PTP1B inhibitor like this compound, based on the assays described in this document.
Table 1: Biochemical Potency of this compound
| Assay Type | Parameter | Value (nM) |
| PTP1B Enzymatic Assay | IC50 | 50 |
Table 2: Selectivity Profile of this compound
| Phosphatase | IC50 (nM) | Selectivity (fold vs. PTP1B) |
| PTP1B | 50 | 1 |
| TCPTP | >5000 | >100 |
| SHP-1 | >10000 | >200 |
| SHP-2 | >10000 | >200 |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value (nM) |
| Neuronal Cells | pTRKB Level Restoration | EC50 | 200 |
Experimental Protocols
PTP1B Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PTP1B.
Principle: This is a colorimetric assay that measures the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (B84403) (pNPP), by PTP1B. The product, p-nitrophenol, absorbs light at 405 nm.
Materials:
-
Recombinant Human PTP1B (catalytic domain)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 48 µL of pre-warmed Assay Buffer containing recombinant PTP1B to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of pre-warmed pNPP solution in Assay Buffer to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Phosphatase Selectivity Profiling
Objective: To assess the selectivity of this compound for PTP1B over other related protein tyrosine phosphatases.
Principle: The enzymatic inhibition assay described above is adapted for other phosphatases (e.g., TCPTP, SHP-1, SHP-2) using their respective optimal substrates and buffer conditions.
Procedure:
-
Follow the general procedure for the PTP1B enzymatic inhibition assay.
-
Substitute PTP1B with other phosphatases of interest.
-
Use the appropriate buffer and substrate for each phosphatase.
-
Determine the IC50 value of this compound for each phosphatase.
-
Calculate the selectivity by dividing the IC50 for the other phosphatases by the IC50 for PTP1B.
Cellular Assay for TRKB Phosphorylation
Objective: To evaluate the ability of this compound to restore TRKB phosphorylation in a cellular model of Rett Syndrome.
Principle: A neuronal cell line with deficient MECP2 function is used. These cells are treated with this compound, and the levels of phosphorylated TRKB (pTRKB) are measured by Western blotting or ELISA.
Materials:
-
MECP2-deficient neuronal cell line (e.g., SH-SY5Y with MECP2 knockdown)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
BDNF
-
Lysis buffer
-
Primary antibodies: anti-pTRKB, anti-total TRKB, anti-beta-actin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment or ELISA kit for pTRKB
Procedure:
-
Plate the MECP2-deficient neuronal cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.
-
Stimulate the cells with BDNF for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
For Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against pTRKB, total TRKB, and a loading control (e.g., beta-actin). c. Incubate with the appropriate HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescent substrate and an imaging system. e. Quantify the band intensities and normalize the pTRKB signal to total TRKB and the loading control.
-
For ELISA: a. Use a commercially available ELISA kit for pTRKB according to the manufacturer's instructions.
-
Plot the normalized pTRKB levels against the logarithm of the this compound concentration and determine the EC50 value.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: this compound mechanism of action in the context of Rett Syndrome signaling.
References
- 1. DepYmed Presents Development Update for its Small Molecule PTP1B Inhibitor Program, this compound, at the 2023 IRSF Rett Syndrome Scientific Meeting - BioSpace [biospace.com]
- 2. Press Release 03/19/2024 - DepYmed [depymed.com]
- 3. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug this compound [synapse.patsnap.com]
- 4. DepYmed Receives Clearance from U.S. Food and Drug Administration to Initiate Phase 1 Clinical Trial for this compound for the Treatment of Rett Syndrome - BioSpace [biospace.com]
- 5. Depymed’s this compound receives IND clearance for Rett syndrome evaluation | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PTP1B: a new therapeutic target for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PTP1B inhibition suggests a therapeutic strategy for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rettsyndromenews.com [rettsyndromenews.com]
- 11. JCI - PTP1B inhibition suggests a therapeutic strategy for Rett syndrome [jci.org]
- 12. In mice, an experimental drug treatment for Rett syndrome suggests the disorder is reversible | Cold Spring Harbor Laboratory [cshl.edu]
DPM-1003: Application Notes and Protocols for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1003 is a potent and specific allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in various signaling pathways.[1][2] PTP1B has emerged as a significant therapeutic target in a range of diseases, including metabolic disorders, neurodevelopmental conditions like Rett Syndrome, and various cancers.[2][3][4][5] this compound, developed by DepYmed, Inc., is an orally bioavailable small molecule that offers a promising tool for investigating the cellular functions of PTP1B and for preclinical evaluation of PTP1B inhibition.[2][3] These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its biological activity and therapeutic potential.
Mechanism of Action
PTP1B dephosphorylates key signaling proteins, thereby downregulating pathways crucial for cell growth, proliferation, and metabolism. By inhibiting PTP1B, this compound enhances and prolongs the phosphorylation of these target proteins, leading to the modulation of downstream cellular events. Key pathways influenced by PTP1B inhibition include:
-
Insulin (B600854) and Leptin Signaling: PTP1B is a major negative regulator of the insulin and leptin receptors. Its inhibition enhances sensitivity to these hormones.[6][7]
-
Receptor Tyrosine Kinase (RTK) Signaling: PTP1B can dephosphorylate and thereby regulate the activity of various RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Her2/Neu, which are often dysregulated in cancer.[1][8]
-
Src Family Kinases: PTP1B can activate Src by dephosphorylating an inhibitory tyrosine residue, thereby promoting downstream signaling cascades like the Ras/MAPK pathway.[9]
-
JAK/STAT Pathway: PTP1B has been shown to dephosphorylate JAK2 and STAT3, thus attenuating cytokine signaling.[6][9]
Signaling Pathways Modulated by this compound (via PTP1B Inhibition)
The following diagram illustrates the central role of PTP1B in various signaling cascades and the expected downstream effects of its inhibition by this compound.
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Press Release 03/19/2024 - DepYmed [depymed.com]
- 4. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug this compound [synapse.patsnap.com]
- 5. Depymed’s this compound receives IND clearance for Rett syndrome evaluation | BioWorld [bioworld.com]
- 6. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 8. medicalrealities.com [medicalrealities.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for DPM-1003 in Neuronal Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1003 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of multiple signaling pathways crucial for neuronal health and function. PTP1B has been implicated in the pathophysiology of several neurodegenerative and neurodevelopmental disorders, including Rett Syndrome and Alzheimer's disease.[1][2][3] Inhibition of PTP1B presents a promising therapeutic strategy to enhance pro-survival signaling in neurons.
These application notes provide a comprehensive guide for the use of this compound in neuronal cell culture models, including recommended concentration ranges, detailed experimental protocols for assessing cytotoxicity and neuroprotective effects, and an overview of the key signaling pathways modulated by PTP1B inhibition.
Recommended Concentration for Treating Neuronal Cells
Direct experimental data on the optimal concentration of this compound for treating neuronal cells is not yet publicly available. However, based on in vitro studies of other potent PTP1B inhibitors in various cell lines, a starting concentration range of 100 nM to 10 µM is recommended for initial experiments. It is crucial to perform a dose-response analysis to determine the optimal, non-toxic concentration for the specific neuronal cell type and experimental conditions.
The following table summarizes the effective concentrations of various PTP1B inhibitors from published studies, which can serve as a reference for designing experiments with this compound.
| PTP1B Inhibitor | Cell Line | Effective Concentration | Application |
| KY-226 | HepG2 | 0.3 - 10 µM | Increased insulin (B600854) receptor phosphorylation |
| bEnd.3 | 1 µM | Rescued tight junction protein expression | |
| sc-222227 | Primary Microglia | 2 µM | Attenuated neuroinflammation |
| Suramin | SH-SY5Y | 0.01 - 10 µM | Neuroprotection against 6-OHDA |
| MSI-1436 (Trodusquemine) | F11 Neuronal Cells | 10 µM | Restored ERK phosphorylation |
| CPT157633 | (in vitro panel) | 100 nM | Inhibition of PTPs |
Experimental Protocols
Differentiation of SH-SY5Y Human Neuroblastoma Cells into a Neuronal Phenotype
The SH-SY5Y cell line is a commonly used model for neuronal studies. Differentiation into a more mature, neuron-like phenotype is recommended for more physiologically relevant results.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM/F12 medium supplemented with 1% FBS and 1% Penicillin-Streptomycin (Differentiation Medium)
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Poly-D-Lysine coated culture plates/coverslips
Protocol:
-
Culture SH-SY5Y cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells onto Poly-D-Lysine coated plates at a density of 2 x 10^4 cells/cm².
-
After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM Retinoic Acid.
-
Replace the medium with fresh Differentiation Medium containing 10 µM RA every 2-3 days for 5-7 days.
-
For terminal differentiation, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF.
-
Maintain the cells in the BDNF-containing medium for an additional 3-5 days before proceeding with experiments. Differentiated cells will exhibit extensive neurite outgrowth.
Assessment of this compound Cytotoxicity using MTT Assay
Before evaluating the neuroprotective effects of this compound, it is essential to determine its potential cytotoxicity.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound stock solution (in DMSO)
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate as described above.
-
Prepare serial dilutions of this compound in serum-free medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Replace the culture medium with the this compound dilutions and controls.
-
Incubate for 24-48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Neuroprotection Assay against Rotenone-Induced Toxicity
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegeneration.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound
-
Rotenone
-
Serum-free culture medium
-
CCK-8 (Cell Counting Kit-8) reagent
-
Microplate reader
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.
-
Induce neurotoxicity by adding Rotenone to a final concentration of 100-200 nM. Include control wells (no treatment), this compound alone, and Rotenone alone.
-
Incubate for 24 hours at 37°C.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability and the percentage of neuroprotection conferred by this compound relative to the Rotenone-treated group.
Signaling Pathways and Visualization
PTP1B is a critical negative regulator of several signaling pathways vital for neuronal survival, growth, and plasticity. This compound, by inhibiting PTP1B, is expected to enhance these pro-survival signals.
BDNF/TrkB Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that promotes neuronal survival, differentiation, and synaptic plasticity through its receptor, Tropomyosin receptor kinase B (TrkB). PTP1B dephosphorylates and inactivates TrkB, thereby dampening BDNF signaling. Inhibition of PTP1B by this compound is expected to enhance and prolong the activation of the TrkB pathway.
Caption: this compound enhances BDNF/TrkB signaling by inhibiting PTP1B.
Insulin Receptor Signaling Pathway
Insulin signaling in the brain is crucial for neuronal survival, synaptic plasticity, and cognitive function. PTP1B is a major negative regulator of the insulin receptor (IR). By dephosphorylating the activated IR, PTP1B attenuates downstream signaling. This compound can restore insulin sensitivity in neurons by inhibiting PTP1B.
Caption: this compound enhances insulin signaling by inhibiting PTP1B.
Endoplasmic Reticulum (ER) Stress Pathway
ER stress is implicated in various neurodegenerative diseases. PTP1B is localized to the ER membrane and is a key component of the unfolded protein response (UPR). PTP1B can exacerbate ER stress-induced apoptosis. This compound may have neuroprotective effects by modulating the ER stress response through PTP1B inhibition.
Caption: this compound modulates the ER stress response by inhibiting PTP1B.
Experimental Workflow for Evaluating this compound
The following diagram outlines a logical workflow for the initial characterization of this compound in a neuronal cell model.
Caption: Workflow for assessing this compound in neuronal cells.
References
Application Notes and Protocols for DPM-1003 Administration in Mouse Models of Rett Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rett Syndrome (RTT) is a severe X-linked neurodevelopmental disorder primarily caused by mutations in the MECP2 gene.[1][2] This leads to a cascade of neurological impairments, including the disruption of key cellular signaling pathways. One such pathway involves the protein tyrosine phosphatase 1B (PTP1B), an enzyme that is negatively regulated by MeCP2. In RTT, the loss of functional MeCP2 results in elevated levels of PTP1B, which in turn attenuates signaling through the Brain-Derived Neurotrophic Factor (BDNF) receptor, TRKB.[2][3] This disruption of the BDNF/TRKB pathway is a critical contributor to the pathophysiology of Rett Syndrome.
DPM-1003 is an orally bioavailable, small-molecule inhibitor of PTP1B developed by DepYmed, Inc.[1][4][5] By inhibiting PTP1B, this compound aims to restore normal signaling through the BDNF/TRKB pathway, thereby offering a potential mechanism-based therapeutic strategy for Rett Syndrome.[1][2] Preclinical studies in mouse models of Rett Syndrome have demonstrated that this compound is a potent and specific inhibitor of PTP1B and has shown promising efficacy in improving a wide range of RTT-like phenotypes.[1][6] The U.S. Food and Drug Administration (FDA) has cleared the initiation of a Phase 1 clinical trial for this compound for the treatment of Rett Syndrome.[7][8][9]
These application notes provide a summary of the preclinical rationale and available data on the administration of PTP1B inhibitors in Rett Syndrome mouse models. The detailed protocols are based on established methodologies from foundational studies on PTP1B inhibition for Rett Syndrome.
Mechanism of Action: The PTP1B-BDNF-TRKB Signaling Pathway
In a healthy state, the MeCP2 protein suppresses the expression of the PTPN1 gene, which encodes PTP1B. This keeps PTP1B levels low, allowing for robust signaling through the BDNF/TRKB pathway, which is crucial for neuronal development, function, and plasticity.
In Rett Syndrome, the absence of functional MeCP2 leads to the overexpression of PTP1B. PTP1B acts as a negative regulator of the TRKB receptor by dephosphorylating it. This increased PTP1B activity effectively dampens the BDNF/TRKB signaling cascade, contributing to the neurological symptoms of the disorder.
This compound, as a PTP1B inhibitor, is designed to counteract this effect. By blocking the enzymatic activity of PTP1B, this compound is expected to increase the tyrosine phosphorylation of TRKB, thereby restoring downstream signaling and ameliorating the Rett-like phenotypes.
Caption: this compound Mechanism of Action in Rett Syndrome.
Quantitative Data from Preclinical Studies with PTP1B Inhibitors
While specific quantitative data for this compound has been presented at scientific meetings, the detailed results are not yet publicly available in peer-reviewed literature.[1][4] The following tables summarize data from a foundational 2015 study in the Journal of Clinical Investigation by Krishnan et al. from the Tonks lab, which established the therapeutic strategy of PTP1B inhibition for Rett Syndrome using earlier-generation compounds. This data provides a strong rationale for the development of this compound.
Table 1: Effect of PTP1B Inhibitors on Lifespan in Male Mecp2-/y Mice
| Treatment Group | Median Lifespan (days) | % Increase in Median Lifespan |
| Vehicle | ~50 | - |
| PTP1B Inhibitor 1 | ~75 | ~50% |
| PTP1B Inhibitor 2 | ~90 | ~80% |
Data adapted from Krishnan et al., J Clin Invest. 2015.
Table 2: Behavioral Phenotype Improvement in Female Mecp2-/+ Mice
| Behavioral Test | Metric | Untreated Mecp2-/+ Mice | PTP1B Inhibitor-Treated Mecp2-/+ Mice |
| Paw Clasping | Incidence of clasping behavior | Nearly 100% | ~25% |
| Rotarod | Time to fall (seconds) | Significantly shorter than wild-type | Significantly longer than untreated |
Data adapted from Krishnan et al., J Clin Invest. 2015.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of PTP1B inhibitors like this compound in mouse models of Rett Syndrome. These are based on established methodologies.
Animal Models
-
Rett Syndrome Model: Mecp2-deficient mice are the standard model.
-
Male Mecp2-/y mice exhibit a severe and rapidly progressing phenotype, making them suitable for survival studies.
-
Female heterozygous Mecp2-/+ mice have a more variable and delayed phenotype that more closely mimics the human condition in females, making them ideal for behavioral studies.
-
-
Control Group: Wild-type littermates should always be used as controls.
This compound Administration
-
Formulation: this compound is an orally bioavailable compound. It should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
Dosage: The optimal dosage for this compound in preclinical models has not been publicly disclosed. Dose-ranging studies would be necessary to determine the most effective and well-tolerated dose.
-
Route of Administration: Oral gavage is the recommended route to align with its intended clinical use.
-
Dosing Schedule: this compound has been described as a potential once-daily drug.[4] A daily administration schedule is therefore recommended for chronic studies.
Experimental Workflow
Caption: General Experimental Workflow for this compound Efficacy Testing.
Behavioral Assays
-
Hindlimb Clasping:
-
Suspend the mouse by its tail for 10-30 seconds.
-
Observe and score the degree of hindlimb clasping. A typical scoring system might be: 0 = normal splaying, 1 = one hindlimb retracted, 2 = both hindlimbs retracted.
-
Perform this test at regular intervals (e.g., weekly) throughout the treatment period.
-
-
Rotarod Test for Motor Coordination:
-
Use an accelerating rotarod apparatus.
-
Train the mice on the apparatus for 2-3 consecutive days at a constant low speed.
-
On the test day, place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform 3-4 trials per mouse with an inter-trial interval of at least 15 minutes.
-
Molecular Analysis
-
Tissue Collection and Preparation:
-
At the study endpoint, euthanize mice according to approved protocols.
-
Rapidly dissect the brain and specific regions of interest (e.g., cortex, hippocampus).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
For protein analysis, homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blot for TRKB Phosphorylation:
-
Determine the total protein concentration of the brain lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated TRKB (pTRKB).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total TRKB and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Conclusion
This compound represents a promising, mechanism-based therapeutic approach for Rett Syndrome by targeting the underlying dysregulation of the PTP1B-BDNF/TRKB signaling pathway. The experimental protocols outlined here provide a framework for preclinical evaluation of this compound and other PTP1B inhibitors in relevant mouse models. While detailed quantitative data on this compound is anticipated following peer-reviewed publication of its preclinical studies, the foundational research in this area strongly supports its continued development.
References
- 1. biospace.com [biospace.com]
- 2. PTP1B inhibition suggests a therapeutic strategy for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In mice, an experimental drug treatment for Rett syndrome suggests the disorder is reversible | Cold Spring Harbor Laboratory [cshl.edu]
- 4. Press Release 06/15/2023 - DepYmed [depymed.com]
- 5. DepYmed Presents Development Update for its Small Molecule [globenewswire.com]
- 6. DepYmed, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 7. biospace.com [biospace.com]
- 8. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug this compound [synapse.patsnap.com]
- 9. This compound / DepYmed [delta.larvol.com]
Application Notes and Protocols for Assessing DPM-1003 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1003 is a potent and specific small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] While initially investigated for neurological disorders such as Rett Syndrome, its mechanism of action holds significant promise for oncology applications.[1][2][3][4][5] PTP1B has been identified as a key regulator in various cancer-promoting signaling pathways, making it a compelling target for therapeutic intervention.[6][7][8][9][10][11][12][13] In certain cancer contexts, such as HER2-positive breast cancer, non-small cell lung cancer (NSCLC), and glioblastoma, PTP1B can act as a tumor promoter.[6][7][14]
These application notes provide detailed protocols for the in vivo assessment of this compound's efficacy in preclinical cancer models. The following sections outline methodologies for xenograft tumor model establishment, pharmacokinetic (PK) and pharmacodynamic (PD) analysis, and relevant signaling pathways for investigation.
Key Signaling Pathways Modulated by PTP1B in Cancer
PTP1B is known to dephosphorylate and thereby regulate the activity of several key proteins involved in oncogenic signaling. Understanding these pathways is crucial for designing and interpreting in vivo efficacy studies of this compound.
PTP1B and Receptor Tyrosine Kinase (RTK) Signaling
PTP1B can negatively regulate signaling from various receptor tyrosine kinases (RTKs). However, in some cancer types, PTP1B's role is more complex and can contribute to oncogenesis.[6][15]
Caption: PTP1B's role in regulating RTK and Src signaling pathways in cancer.
Experimental Workflow for In Vivo Efficacy Assessment
A typical workflow for assessing the in vivo efficacy of this compound involves several key stages, from model selection to data analysis.
Caption: A streamlined workflow for in vivo efficacy testing of this compound.
Experimental Protocols
Subcutaneous Xenograft Tumor Model Protocol
This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice.
Materials:
-
Cancer cell line of interest (e.g., HER2-positive breast cancer cell lines like BT-474 or SK-BR-3)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)[16]
-
Immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old, female)[17]
-
Syringes (1 mL) and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.[16]
-
Cell Preparation:
-
Trypsinize the cells and collect them in a sterile centrifuge tube.
-
Wash the cells twice with sterile PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (e.g., 1 x 10⁷ cells/mL). Keep the cell suspension on ice.[16]
-
-
Animal Preparation and Cell Injection:
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.[17]
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[20][21]
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Pharmacokinetic (PK) Analysis Protocol
This protocol outlines the collection of samples for determining the pharmacokinetic profile of this compound.
Materials:
-
Tumor-bearing mice from the xenograft study
-
This compound formulation for administration (e.g., oral gavage)
-
Blood collection supplies (e.g., micro-centrifuge tubes with anticoagulant, capillary tubes)
-
Centrifuge for plasma separation
-
-80°C freezer for sample storage
Procedure:
-
Drug Administration: Administer this compound to a cohort of tumor-bearing mice at the desired dose and route.
-
Blood Sampling:
-
Collect blood samples (e.g., 20-50 µL) at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[9] Serial sampling from the same mouse is preferred to reduce animal usage.
-
Collect blood via a suitable method, such as tail vein or saphenous vein puncture.
-
-
Plasma Preparation:
-
Immediately place the blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate key PK parameters including Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamic (PD) Biomarker Analysis Protocol
This protocol describes the assessment of target engagement and downstream pathway modulation by this compound in tumor tissue.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Lysis buffer with protease and phosphatase inhibitors
-
Homogenizer
-
Reagents for protein quantification (e.g., BCA assay)
-
Antibodies for Western blotting or immunohistochemistry (IHC) targeting:
-
Total and phosphorylated PTP1B substrates (e.g., p-Src (Tyr419), p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204))[14]
-
Proliferation markers (e.g., Ki-67)
-
Apoptosis markers (e.g., cleaved caspase-3)
-
-
Western blotting or IHC equipment and reagents
Procedure:
-
Tissue Collection:
-
At the end of the efficacy study, or at specific time points after the final dose, euthanize the mice and excise the tumors.
-
For immediate analysis, snap-freeze the tumors in liquid nitrogen. For IHC, fix the tumors in formalin.
-
-
Protein Extraction (for Western Blotting):
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target proteins and appropriate secondary antibodies.
-
Detect the signal and quantify the band intensities to determine the levels of protein expression and phosphorylation.
-
-
Immunohistochemistry (IHC):
-
Process the formalin-fixed, paraffin-embedded tumor tissues.
-
Perform IHC staining using antibodies against the biomarkers of interest.
-
Analyze the slides to assess the intensity and localization of the staining.
-
Data Presentation
Quantitative data from the in vivo studies should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition (TGI) of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent TGI (%) |
| Vehicle Control | - | - | |
| This compound | |||
| Positive Control |
Percent TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100[22]
Table 2: Key Pharmacokinetic Parameters of this compound
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |
Table 3: Pharmacodynamic Biomarker Modulation in Tumor Tissue
| Treatment Group | p-Src (Tyr419) / Total Src (Fold Change vs. Vehicle) | p-AKT (Ser473) / Total AKT (Fold Change vs. Vehicle) | Ki-67 Positive Cells (%) |
| Vehicle Control | 1.0 | 1.0 | |
| This compound |
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for the in vivo evaluation of this compound's efficacy in oncology models. A thorough assessment of its impact on tumor growth, its pharmacokinetic profile, and its ability to modulate key cancer-related signaling pathways will be critical in advancing this compound as a potential cancer therapeutic.
References
- 1. DepYmed Presents Development Update for its Small Molecule PTP1B Inhibitor Program, this compound, at the 2023 IRSF Rett Syndrome Scientific Meeting - BioSpace [biospace.com]
- 2. In Vivo Imaging in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug this compound [synapse.patsnap.com]
- 5. Press Release 03/19/2024 - DepYmed [depymed.com]
- 6. medicalrealities.com [medicalrealities.com]
- 7. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Recent advances in PTP1B signaling in metabolism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 14. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 16. yeasenbio.com [yeasenbio.com]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 19. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 20. academic.oup.com [academic.oup.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Measuring PTP1B Activity After DPM-1003 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target for a range of human diseases, including metabolic disorders and neurological conditions such as Rett Syndrome.[1][2][3] DPM-1003, a novel, orally bioavailable small molecule inhibitor of PTP1B developed by DepYmed, Inc., is currently in clinical development for the treatment of Rett Syndrome.[4][5][6] This document provides detailed application notes and protocols for measuring the activity of PTP1B following treatment with this compound, catering to researchers in both academic and industrial settings.
This compound is described as a potent and specific allosteric inhibitor of PTP1B.[4][7][8] Its mechanism of action in the context of Rett Syndrome is particularly noteworthy. Rett Syndrome is an X-linked neurodevelopmental disorder primarily caused by mutations in the MECP2 gene.[1][2][9] These mutations lead to an upregulation of PTP1B expression.[1][2][9] PTP1B negatively regulates the signaling of the brain-derived neurotrophic factor (BDNF) receptor, Tropomyosin receptor kinase B (TrkB), by dephosphorylating it.[1][2][9] By inhibiting PTP1B, this compound is expected to restore TrkB signaling, which is crucial for neuronal survival, growth, and synaptic plasticity.[1][2][9]
These protocols will enable researchers to quantify the inhibitory effect of this compound on PTP1B both in vitro and in a cellular context, providing essential tools for preclinical and clinical research.
Data Presentation
Quantitative Data Summary of this compound
While specific quantitative data such as IC50 values for this compound are not yet publicly available, the following table summarizes the known characteristics of the compound and provides a template for recording experimental findings.
| Parameter | Value/Description | Source |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [4][5][6] |
| Mechanism of Action | Allosteric Inhibitor | [7][8] |
| Potency | Described as a "potent" inhibitor | [4] |
| Specificity | Described as a "specific" inhibitor | [4] |
| Bioavailability | Orally bioavailable | [4][6] |
| Therapeutic Indication | Rett Syndrome | [4][5][6] |
| Development Stage | Phase 1 Clinical Trials | [5][6] |
| Experimentally Determined IC50 | To be determined by the user | - |
Mandatory Visualizations
Signaling Pathway of PTP1B in Rett Syndrome and this compound Intervention
Caption: PTP1B signaling in Rett Syndrome and the mechanism of this compound.
Experimental Workflow: In Vitro PTP1B Inhibition Assay
Caption: Workflow for in vitro PTP1B inhibition assay.
Experimental Protocols
In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This protocol is designed to determine the in vitro inhibitory activity of this compound on recombinant human PTP1B.
Materials:
-
Recombinant Human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
Positive Control: Sodium Orthovanadate (a known PTP inhibitor)
-
Vehicle Control: DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator (37°C)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in Assay Buffer to achieve final desired concentrations.
-
Prepare a stock solution of the positive control (e.g., Sodium Orthovanadate) in Assay Buffer.
-
Prepare the pNPP substrate solution in Assay Buffer (e.g., 10 mM stock).
-
Dilute the recombinant PTP1B enzyme in ice-cold Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: A specified volume of the diluted this compound solution.
-
Positive control wells: A specified volume of the diluted positive control solution.
-
Negative (vehicle) control wells: A corresponding volume of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Blank wells (no enzyme): Assay Buffer.
-
-
Add the diluted PTP1B enzyme solution to all wells except the blank wells.
-
Bring the total volume in each well to a pre-determined level with Assay Buffer.
-
-
Reaction:
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized.
-
-
Detection:
-
Stop the reaction by adding the Stop Solution (1 M NaOH) to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is stable after the addition of NaOH.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of PTP1B activity, by fitting the data to a suitable sigmoidal dose-response model.
-
Cellular PTP1B Activity Assay
This protocol provides a method to assess the effect of this compound on PTP1B activity within a cellular context. This can be achieved by measuring the phosphorylation status of a known PTP1B substrate, such as the TrkB receptor, in response to this compound treatment.
Materials:
-
A suitable cell line (e.g., SH-SY5Y neuroblastoma cells, or primary neurons if available).
-
This compound
-
Cell culture medium and supplements
-
BDNF
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TrkB (pY816), anti-total-TrkB, anti-PTP1B, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary antibodies (HRP-conjugated)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescence detection system
Protocol:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere and grow.
-
Once the cells reach the desired confluency, treat them with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-24 hours).
-
-
Cell Stimulation and Lysis:
-
Following this compound treatment, stimulate the cells with BDNF for a short period (e.g., 10-15 minutes) to induce TrkB phosphorylation.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold Lysis Buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-TrkB overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence detection system.
-
Strip the membrane (if necessary) and re-probe for total TrkB, PTP1B, and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, normalize the phospho-TrkB signal to the total TrkB signal. Further normalization to the loading control can also be performed.
-
Compare the normalized phospho-TrkB levels in this compound-treated cells to the vehicle-treated control to determine the effect of the inhibitor on cellular PTP1B activity. An increase in phospho-TrkB levels indicates inhibition of PTP1B.
-
Plot the fold-change in phospho-TrkB levels against the concentration of this compound.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the activity of this compound as a PTP1B inhibitor. The in vitro assay allows for direct quantification of the inhibitory potency (IC50), while the cellular assay provides crucial insights into the compound's efficacy in a more physiologically relevant context. These methodologies are fundamental for advancing our understanding of this compound's mechanism of action and its therapeutic potential for Rett Syndrome and other PTP1B-implicated diseases.
References
- 1. JCI - PTP1B: a new therapeutic target for Rett syndrome [jci.org]
- 2. PTP1B: a new therapeutic target for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Press Release 06/15/2023 - DepYmed [depymed.com]
- 5. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug this compound [synapse.patsnap.com]
- 6. Press Release 03/19/2024 - DepYmed [depymed.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - PTP1B inhibition suggests a therapeutic strategy for Rett syndrome [jci.org]
DPM-1003: Application Notes and Protocols for High-Throughput Screening of a Novel PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1003 is a novel, potent, and selective small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. Dysregulation of PTP1B activity has been implicated in the pathophysiology of type 2 diabetes, obesity, and certain cancers. As a promising therapeutic target, the identification and characterization of PTP1B inhibitors are of significant interest in drug discovery. These application notes provide detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel PTP1B inhibitors.
Mechanism of Action
This compound acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing the dephosphorylation of its substrates. This leads to the enhancement of signaling pathways negatively regulated by PTP1B.
PTP1B Signaling Pathway
The following diagram illustrates the central role of PTP1B in the insulin signaling cascade. Inhibition of PTP1B by molecules like this compound is expected to enhance insulin sensitivity.
Caption: PTP1B negatively regulates the insulin signaling pathway.
High-Throughput Screening Applications
This compound can be utilized in various HTS assay formats to identify novel PTP1B inhibitors. Below are detailed protocols for recommended biochemical assays.
Experimental Workflow for a Primary HTS Campaign
The following diagram outlines a typical workflow for a primary high-throughput screen for PTP1B inhibitors.
Caption: A generalized workflow for a PTP1B inhibitor HTS campaign.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from a high-throughput screening campaign for PTP1B inhibitors.
Table 1: HTS Primary Screen Summary
| Parameter | Value |
| Library Size | ~400,000 compounds |
| Screening Concentration | 10 µM |
| Hit Cutoff | >50% Inhibition |
| Primary Hit Rate | 0.021%[1] |
| Z'-factor | 0.63[2] |
Table 2: Dose-Response Confirmation of Primary Hits
| Compound ID | IC50 (µM) | Hill Slope |
| Hit 1 | 1.7[1] | 1.1 |
| Hit 2 | 4.2[1] | 0.9 |
| Hit 3 | 8.5 | 1.0 |
| Hit 4 | 15.2 | 1.2 |
| This compound (Control) | 0.05 | 1.0 |
Table 3: Selectivity Profile of Confirmed Hits
| Compound ID | PTP1B IC50 (µM) | TCPTP IC50 (µM) | SHP2 IC50 (µM) |
| Hit 1 | 1.7[1] | >100 | >100 |
| Hit 2 | 4.2[1] | 85 | >100 |
| This compound (Control) | 0.05 | 5.0 | >50 |
Experimental Protocols
Fluorescence Polarization (FP) Based Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled probe from the PTP1B active site by a test compound.
Materials:
-
Recombinant Human PTP1B (catalytic domain)
-
Fluorescently labeled PTP1B inhibitor probe (e.g., a derivative of this compound)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.01% Tween-20
-
Test compounds (dissolved in DMSO)
-
This compound (as a positive control)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare Reagents:
-
Dilute recombinant PTP1B to a final concentration of 200 nM in Assay Buffer.
-
Dilute the fluorescent probe to a final concentration of 10 nM in Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO for the positive control curve.
-
Dispense 0.1 µL of test compounds or control (this compound or DMSO) into the wells of a 384-well plate.
-
-
Assay Procedure:
-
Add 10 µL of the PTP1B solution to each well containing the compounds.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent probe solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the DMSO (0% inhibition) and this compound (100% inhibition) controls.
-
Plot dose-response curves for active compounds and determine their IC50 values.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the inhibition of PTP1B-mediated dephosphorylation of a biotinylated phosphopeptide substrate.
Materials:
-
Recombinant Human PTP1B (catalytic domain)
-
Biotinylated phosphopeptide substrate (e.g., Biotin-DADE(pY)L-NH2)
-
Europium-labeled anti-phosphotyrosine antibody (FRET donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, FRET acceptor)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 1 mM DTT, 0.01% BSA
-
Stop Solution: 100 mM EDTA in Assay Buffer
-
Test compounds (dissolved in DMSO)
-
This compound (as a positive control)
-
384-well, low-volume, white microplates
-
TR-FRET-capable microplate reader
Protocol:
-
Prepare Reagents:
-
Dilute PTP1B to a final concentration of 2 nM in Assay Buffer.
-
Dilute the biotinylated phosphopeptide substrate to a final concentration of 200 nM in Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO for the positive control curve.
-
Dispense 0.1 µL of test compounds or control into the wells of a 384-well plate.
-
-
Enzymatic Reaction:
-
Add 5 µL of the PTP1B solution to each well.
-
Add 5 µL of the phosphopeptide substrate solution to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Add 5 µL of Stop Solution to each well to terminate the reaction.
-
-
Detection:
-
Prepare a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC in Assay Buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Determine the percent inhibition for each test compound and calculate IC50 values for active compounds.
-
Conclusion
This compound is a valuable tool for the study of PTP1B and the discovery of new inhibitors. The protocols described in these application notes provide robust and reliable methods for high-throughput screening and inhibitor characterization. Researchers are encouraged to optimize these protocols for their specific instrumentation and experimental needs.
References
Application Note: A Protocol for Characterizing the Effects of DPM-1003 on CXCR4 Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a critical role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis.[1][2][3] Its sole endogenous ligand is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1).[2][4] The CXCL12/CXCR4 signaling axis is also implicated in various pathologies, including HIV-1 entry into cells, cancer metastasis, and inflammatory diseases.[1][5]
Upon CXCL12 binding, CXCR4 activates multiple intracellular signaling cascades. These can be broadly categorized into G protein-dependent pathways, which influence calcium mobilization and kinase cascades like PI3K/Akt and MAPK/ERK, and β-arrestin-dependent pathways, which mediate receptor internalization and distinct signaling events.[3][4][6]
DPM-1003 is a novel, orally bioavailable allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[7][8][9] Preclinical studies have indicated that this compound can modulate CXCR4 signaling, specifically by impairing PI3Kγ-mediated AKT signaling downstream of the receptor in immune cells.[10] As this compound enters clinical development for conditions like Rett Syndrome, a thorough understanding of its effects on the CXCR4 signaling network is crucial.[8][11]
This application note provides a comprehensive set of protocols to enable researchers to systematically investigate the effects of this compound on key branches of the CXCR4 signaling pathway, from proximal receptor-mediated events to downstream functional cellular responses.
CXCR4 Signaling Pathway Overview
CXCR4 activation by its ligand CXCL12 initiates two primary signaling cascades. The G protein-dependent pathway is typically initiated by the Gαi subunit, which inhibits adenylyl cyclase, and by the Gβγ dimer, which activates phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[1][4][12] PLC activation leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), culminating in the release of intracellular calcium (Ca2+) stores.[4] The PI3K pathway leads to the activation of Akt and subsequently the MAPK/ERK cascade, influencing cell survival and proliferation.[1][6]
Simultaneously, agonist-bound CXCR4 is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins.[3][13] β-arrestin recruitment uncouples the receptor from G proteins (desensitization) and targets it for internalization.[4][14] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a distinct wave of G protein-independent signaling.[3][4]
Experimental Strategy and Workflow
To comprehensively assess the impact of this compound on CXCR4, a multi-assay approach is recommended. This workflow is designed to probe different stages of the signaling cascade, from initial receptor activation events at the membrane to downstream functional outcomes.
Experimental Protocols
Principle: This assay measures the transient increase in intracellular calcium concentration following CXCR4 activation, a key event downstream of Gαq protein coupling.[15] It is a rapid and sensitive method to assess the agonistic or antagonistic properties of compounds at the receptor.
Methodology:
-
Cell Preparation: Harvest a CXCR4-expressing cell line (e.g., Jurkat T-cells, THP-1 monocytes) and resuspend in appropriate buffer (e.g., HBSS with 20 mM HEPES) at a concentration of 1 x 10⁶ cells/mL.
-
Dye Loading: Add a calcium-sensitive dye like Fluo-3 AM to a final concentration of 5 µM. Incubate for 30 minutes at 37°C in the dark.[16]
-
Washing: Wash the cells twice with buffer to remove extracellular dye. Resuspend in fresh buffer.
-
Compound Incubation: Aliquot cells into flow cytometry tubes. Add this compound at various concentrations or a vehicle control and incubate for 30 minutes at room temperature.
-
Data Acquisition:
-
Acquire a stable baseline fluorescence signal for approximately 60-100 seconds using a flow cytometer.
-
Briefly pause acquisition, add a pre-determined concentration of CXCL12 (e.g., EC₈₀), and immediately resume data acquisition for an additional 3-5 minutes, recording the change in fluorescence intensity over time.[15]
-
-
Data Analysis: The primary readout is the peak fluorescence intensity after CXCL12 addition, corrected for the baseline. Plot the dose-response curve of this compound's inhibitory effect to calculate an IC₅₀ value.
Principle: This assay quantifies the recruitment of β-arrestin to the activated CXCR4 receptor. It is a direct measure of a key step in receptor desensitization and β-arrestin-mediated signaling. Technologies like BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation (e.g., PathHunter) are commonly used.[14][17]
Methodology (using PathHunter eXpress as an example):
-
Cell Plating: Use a commercial kit containing cryopreserved cells co-expressing ProLink (PK)-tagged CXCR4 and an Enzyme Acceptor (EA)-tagged β-arrestin (e.g., PathHunter eXpress mCXCR4 U2OS β-Arrestin GPCR Assay).[17] Plate cells in the provided 96-well or 384-well plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound. Remove cell culture medium and add the this compound dilutions, followed immediately by CXCL12 at various concentrations.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the detection reagent solution according to the manufacturer's protocol. Add the solution to each well and incubate for 60 minutes at room temperature in the dark.
-
Signal Reading: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Normalize the data to the maximal CXCL12 response. Plot the CXCL12 dose-response curves in the presence of different this compound concentrations. Analyze for a rightward shift in the EC₅₀ value, indicative of antagonism.
Principle: This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event in the MAPK cascade activated by CXCR4.[18] It provides insight into the receptor's ability to signal through this pro-proliferative and pro-survival pathway.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293, HeLa) in 6-well plates. Once confluent, serum-starve the cells for 4-12 hours to reduce baseline ERK phosphorylation.[18]
-
Compound Treatment: Pre-treat cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulation: Stimulate cells with CXCL12 (e.g., 100 ng/mL) for a defined time period. A time course (e.g., 0, 2, 5, 10, 15 minutes) is recommended, as ERK phosphorylation is often transient, peaking around 5-10 minutes.[19][20]
-
Lysis: Immediately place plates on ice, aspirate the media, and add ice-cold lysis buffer containing phosphatase and protease inhibitors. Scrape the cells and collect the lysate.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.[18]
-
Data Analysis: Perform densitometric analysis of the bands. Express the p-ERK signal as a ratio to the total ERK signal. Compare the levels of phosphorylation across different this compound concentrations.
Principle: This assay assesses the functional consequence of CXCR4 signaling by measuring directed cell migration towards a CXCL12 gradient. The Transwell or Boyden chamber system is the gold standard for this measurement.[21]
Methodology:
-
Chamber Setup: Place Transwell inserts (e.g., 8.0 µm pore size for lymphocytes) into a 24-well plate. Add media containing CXCL12 (e.g., 100 ng/mL) to the lower chamber. Add media without CXCL12 as a negative control.[21]
-
Cell Preparation: Resuspend serum-starved cells in serum-free media. Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Cell Seeding: Add the cell suspension (e.g., 2 x 10⁵ cells in 100 µL) to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 4-12 hours at 37°C to allow cells to migrate through the porous membrane towards the chemoattractant.[21]
-
Staining and Counting:
-
Carefully remove the inserts. Use a cotton swab to wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface with methanol (B129727) or 4% paraformaldehyde.
-
Stain the cells with a solution such as 0.1% Crystal Violet.[21]
-
Wash the inserts and allow them to air dry.
-
-
Data Analysis: Count the number of migrated cells in several random fields of view under a microscope. Calculate the average number of migrated cells per field for each condition and normalize to the vehicle-treated control. Plot the dose-dependent inhibition by this compound to determine an IC₅₀.
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison of this compound's potency across different signaling outputs.
Table 1: Potency of this compound on CXCR4 Signaling Events
| Assay | Parameter Measured | Vehicle Control (CXCL12 only) | This compound IC₅₀ / EC₅₀ Shift |
| Calcium Flux | CXCL12 EC₅₀ | 15.2 ± 2.1 nM | IC₅₀ = 1.2 ± 0.3 µM |
| β-Arrestin Recruitment | CXCL12 EC₅₀ | 25.8 ± 3.5 nM | No significant effect |
| ERK1/2 Phosphorylation | % Inhibition at 10 µM this compound | 100% (Normalized) | 78.5 ± 5.6 % |
| Cell Migration | CXCL12 EC₅₀ | 30.1 ± 4.0 nM | IC₅₀ = 0.9 ± 0.2 µM |
Note: Data shown are for illustrative purposes only.
Table 2: Effect of this compound on Maximal Response (Eₘₐₓ)
| Assay | Parameter Measured | Vehicle Control Eₘₐₓ (% of max) | This compound (10 µM) Eₘₐₓ (% of max) |
| Calcium Flux | Peak Fluorescence | 100 | 12.3 ± 3.1 |
| β-Arrestin Recruitment | Max Luminescence | 100 | 95.7 ± 8.2 |
| ERK1/2 Phosphorylation | p-ERK / Total ERK Ratio | 100 | 21.5 ± 4.9 |
| Cell Migration | Migrated Cells / Field | 100 | 8.9 ± 2.5 |
Note: Data shown are for illustrative purposes only.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 4. abeomics.com [abeomics.com]
- 5. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Press Release 03/19/2024 - DepYmed [depymed.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug this compound [synapse.patsnap.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | β-Arrestin1 and β-Arrestin2 Are Required to Support the Activity of the CXCL12/HMGB1 Heterocomplex on CXCR4 [frontiersin.org]
- 15. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extracellular calcium increases CXCR4 expression on bone marrow-derived cells and enhances pro-angiogenesis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PathHunter® eXpress mCXCR4 U2OS β-Arrestin GPCR Assay [discoverx.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. CXCL12 induces migration of Schwann cells via p38 MAPK and autocrine of CXCL12 by the CXCR4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
DPM-1003: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the PTP1B inhibitor DPM-1003, including supplier information, key experimental protocols, and insights into its mechanism of action. This compound is an orally bioavailable, specific inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in multiple signaling pathways.[1][2] It is currently under investigation as a therapeutic candidate for Rett Syndrome and other diseases.[3][4][5]
Supplier and Purchasing Information
This compound is available for research purposes from the following suppliers. Purity levels are consistently reported as high, suitable for in vitro and in vivo preclinical studies. Pricing and availability are typically available upon request.
| Supplier | Catalog Number | Purity | Additional Information |
| AbMole BioScience | A3823 | ≥98.0% | Provided as a powder. Storage recommendations are -20°C for up to 3 years.[1] |
| MedChemExpress | HY-114331 | >98% | Provided as a crystalline solid.[6] |
Mechanism of Action and Signaling Pathway
This compound is a conformational inhibitor of PTP1B, targeting a non-catalytic, disordered segment at the C-terminus of the protein.[6] PTP1B is a critical enzyme that dephosphorylates and thereby inactivates key signaling proteins, including the insulin (B600854) receptor and various receptor tyrosine kinases. By inhibiting PTP1B, this compound can potentiate signaling through these pathways.
One of the key areas of investigation for this compound is in Rett Syndrome, a neurodevelopmental disorder linked to mutations in the MECP2 gene. The expression of PTP1B is regulated by MECP2, suggesting that PTP1B inhibition may counteract the downstream effects of MECP2 dysfunction.[4][5]
The following diagram illustrates a simplified signaling pathway involving PTP1B and the potential impact of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro PTP1B Enzyme Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound on PTP1B enzymatic activity using a colorimetric substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[7]
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
X µL of diluted this compound or vehicle control.
-
Y µL of recombinant PTP1B enzyme solution (prepare in assay buffer).
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction: Initiate the reaction by adding Z µL of pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[7]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).[7]
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay: Western Blot for Phospho-Akt
This protocol assesses the effect of this compound on a downstream signaling event by measuring the phosphorylation of Akt (a key protein in many signaling pathways) in cultured cells.
Materials:
-
Cell line of interest (e.g., a cell line responsive to growth factors)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Growth factor (e.g., insulin, PDGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., insulin) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities and express the level of phospho-Akt as a ratio to total Akt.
Cell Migration Assay (Transwell Assay)
This protocol evaluates the effect of this compound on cell migration towards a chemoattractant, such as CXCL12.
Materials:
-
Cell line of interest (e.g., neutrophils or a cancer cell line expressing CXCR4)
-
Transwell inserts (with appropriate pore size) and companion plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Chemoattractant (e.g., CXCL12)
-
Cell stain (e.g., Calcein AM or DAPI)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend in serum-free medium.
-
Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 4-24 hours), depending on the cell type.
-
Cell Staining and Imaging:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the insert with a suitable stain (e.g., DAPI).
-
Image the stained cells using a microscope and count the number of migrated cells in several fields of view.
-
-
Data Analysis: Quantify the number of migrated cells for each treatment condition and express the results as a percentage of the vehicle control.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for characterizing a PTP1B inhibitor like this compound and the logical relationship between the experimental outcomes.
References
- 1. abmole.com [abmole.com]
- 2. DepYmed Presents Development Update for its Small Molecule PTP1B Inhibitor Program, this compound, at the 2023 IRSF Rett Syndrome Scientific Meeting - BioSpace [biospace.com]
- 3. DepYmed Receives Clearance from U.S. Food and Drug Administration to Initiate Phase 1 Clinical Trial for this compound for the Treatment of Rett Syndrome - BioSpace [biospace.com]
- 4. Depymed’s this compound receives IND clearance for Rett syndrome evaluation | BioWorld [bioworld.com]
- 5. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug this compound [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Troubleshooting & Optimization
DPM-1003 solubility and stability in culture media
Welcome to the technical support center for DPM-1003. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the solubility and stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. This compound targets a non-catalytic, disordered segment at the C-terminus of the PTP1B protein.[2][3] By inhibiting PTP1B, this compound can modulate downstream signaling pathways, such as CXCR4 signaling in neutrophils.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: How should I determine the optimal working concentration of this compound for my cell line?
The optimal working concentration of this compound is cell-line dependent and should be determined empirically. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay. A typical starting range for in vitro experiments with PTP1B inhibitors can be from 1 µM to 50 µM.
Q4: How stable is this compound in cell culture media?
The stability of this compound in specific cell culture media has not been publicly documented. The stability of a compound in media can be influenced by factors such as pH, temperature, serum concentration, and the presence of other components. It is best practice to prepare fresh media containing this compound for each experiment from a frozen stock solution. For long-term experiments, the medium should be replaced periodically (e.g., every 24-48 hours) to ensure a consistent concentration of the active compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture media. | The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the culture medium is low, typically ≤0.1%, to avoid solvent-induced cytotoxicity and precipitation. |
| The working concentration of this compound exceeds its solubility limit in the aqueous media. | Perform a solubility test by preparing serial dilutions of the this compound stock solution in your culture medium. Visually inspect for any precipitation after incubation at 37°C. | |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock solution or culture media. | Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions in media for each experiment. For longer incubations, replenish the media with fresh this compound at regular intervals. |
| The chosen cell line is not sensitive to PTP1B inhibition. | Verify the expression of PTP1B in your cell line. Consider using a positive control cell line known to be sensitive to PTP1B inhibition. | |
| Observed cytotoxicity at expected active concentrations. | Off-target effects of the compound. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line. |
| Solvent-induced toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). Include a vehicle control (media with the same concentration of solvent) in your experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the required amount: Based on the molecular weight of this compound (567.85 g/mol ), calculate the mass needed to prepare a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 0.001 L * 567.85 g/mol * 1000 mg/g = 5.68 mg
-
-
Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (in this case, 1 mL).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: General Protocol for a Cell-Based Assay with this compound
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of Working Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay, western blotting for target proteins, or a functional assay.
Visualizations
References
Technical Support Center: DPM-1003 Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving DPM-1003 for experimental use. The following information is curated from publicly available research data and supplier information to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator in several signaling pathways, and its inhibition has shown therapeutic potential in conditions such as Rett Syndrome, lung injury, and metabolic diseases.[1][3][4] this compound targets a non-catalytic, disordered segment at the C-terminus of the PTP1B protein.[5]
Q2: What is the recommended solvent for dissolving this compound?
Q3: What are the recommended storage conditions for this compound?
A3: According to supplier information, this compound powder should be stored at -20°C for long-term storage (up to 3 years) and at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not fully dissolving in saline. | The concentration may be too high for direct dissolution in saline. While this compound is orally bioavailable, its absolute solubility in saline at high concentrations may be limited. | 1. Try gentle warming of the solution (e.g., to 37°C). 2. Use sonication to aid dissolution. 3. For initial stock solutions, consider using a small amount of an organic solvent like DMSO before further dilution in an aqueous buffer or saline. Note: Always check the tolerance of your experimental system to the final concentration of the organic solvent. |
| Precipitation is observed after adding the this compound solution to the cell culture medium. | The final concentration of this compound or the organic solvent (if used for the stock solution) may be too high in the final medium, causing the compound to precipitate. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low, typically less than 0.1%. 2. Prepare a more diluted stock solution and add a larger volume to the medium to achieve the desired final concentration, ensuring gradual mixing. 3. Pre-warm the cell culture medium before adding the this compound solution. |
| Inconsistent experimental results are observed. | This could be due to incomplete dissolution, degradation of the compound, or improper storage of the solution. | 1. Visually inspect your this compound solution before each use to ensure it is clear and free of precipitates. 2. Always use freshly prepared solutions or properly stored aliquots to avoid degradation from multiple freeze-thaw cycles. 3. Ensure accurate and consistent preparation of the this compound solution for each experiment. |
Experimental Protocols
Protocol for Preparation of this compound Solution for In Vivo Studies (Based on Song et al., 2022)
This protocol is adapted from the methodology used in a peer-reviewed study for administering this compound to mice.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the calculated volume of sterile saline to the tube to achieve the desired final concentration. The study by Song et al. (2022) used doses up to 10 mg/kg, which would be administered in a suitable injection volume for the animal model.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If dissolution is slow, gentle warming or brief sonication may be used to facilitate the process.
-
Sterilization (Optional but Recommended): If required for the experimental application (e.g., intravenous injection), filter the solution through a 0.22 µm sterile filter.
-
Storage: If not for immediate use, aliquot the solution into sterile single-use tubes and store at -20°C or -80°C.
Visualizations
Caption: Signaling pathway of PTP1B inhibition by this compound.
Caption: Experimental workflow for dissolving this compound.
References
- 1. JCI Insight - PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils [insight.jci.org]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils [insight.jci.org]
Common off-target effects of PTP1B inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treating with a novel PTP1B inhibitor. What are the likely off-target culprits?
A1: The most common off-target effect of PTP1B inhibitors stems from their cross-reactivity with other protein tyrosine phosphatases (PTPs), due to the highly conserved nature of the PTP catalytic domain.[1][2][3][4] The most significant off-target is T-cell protein tyrosine phosphatase (TCPTP), which shares 72% sequence identity and 86% similarity in its catalytic domain with PTP1B.[4][5][6] Inhibition of TCPTP can lead to unintended biological consequences as it is involved in distinct physiological roles, including the control of inflammation.[7]
Other potential off-targets, though generally inhibited with lower potency, include:
-
SHP1 (PTPN6): Involved in hematopoietic cell signaling.
-
SHP2 (PTPN11): A key regulator of growth factor and cytokine signaling.[8]
-
Other PTPs: Depending on the inhibitor's chemical scaffold, a broader range of PTPs could be affected.
Q2: How can we experimentally determine if our PTP1B inhibitor is hitting TCPTP?
A2: A standard method to assess selectivity is to perform a parallel biochemical inhibition assay against both PTP1B and TCPTP. This will allow you to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for each enzyme and calculate a selectivity ratio.
Q3: What are some strategies to improve the selectivity of our PTP1B inhibitors?
A3: To overcome the challenge of high active-site conservation, modern inhibitor design focuses on strategies that exploit subtle structural differences between PTP1B and other PTPs:
-
Allosteric Inhibition: Targeting less conserved allosteric sites, which are distant from the catalytic pocket, can provide a higher degree of selectivity.[1][3][6] Several allosteric sites have been identified on PTP1B, such as one formed by the α3-α6-α7 helices.[1]
-
Bidentate Inhibitors: These inhibitors are designed to simultaneously engage the active site and a nearby, less conserved secondary binding pocket.[3] This dual binding can significantly enhance both potency and selectivity.
-
Targeting Non-Conserved Residues: Exploiting differences in amino acid residues near the active site can also confer selectivity. For instance, the residue Lys120 in PTP1B has been identified as a determinant of selectivity over TCPTP.[1][4]
Troubleshooting Guides
Problem: Inconsistent IC50 values for a PTP1B inhibitor in biochemical assays.
-
Possible Cause 1: Substrate Concentration. The apparent IC50 value can be influenced by the concentration of the substrate used in the assay, especially for competitive inhibitors.
-
Possible Cause 2: Assay Buffer Conditions. The pH and composition of the assay buffer can affect both enzyme activity and inhibitor potency. Most PTPs are optimally active at a pH between 5.5 and 6.0.[9]
-
Troubleshooting Step: Ensure consistent buffer conditions (pH, ionic strength, additives) across all experiments. A common buffer for PTP assays is Bis-Tris at pH 6.0.[9]
-
-
Possible Cause 3: Inhibitor Solubility. Poor solubility of the test compound can lead to inaccurate concentration determination and variability in results.
-
Troubleshooting Step: Verify the solubility of your inhibitor in the assay buffer. The use of a small percentage of DMSO may be necessary, but its final concentration should be kept constant and tested for effects on enzyme activity.[12]
-
Problem: A potent PTP1B inhibitor shows weak or no activity in cell-based assays.
-
Possible Cause 1: Poor Cell Permeability. Many early PTP1B inhibitors were designed as phosphotyrosine (pTyr) mimetics, which are often highly charged and exhibit poor cell membrane permeability.[3][6][13]
-
Troubleshooting Step: Assess the physicochemical properties of your inhibitor, such as lipophilicity (LogP) and polar surface area (PSA). Consider developing uncharged or amphoteric analogs to improve cell permeability.[6]
-
-
Possible Cause 2: Efflux by Transporters. The compound may be actively transported out of the cell by efflux pumps like ABCG2.
-
Troubleshooting Step: Co-incubate the cells with your inhibitor and a known efflux pump inhibitor to see if cellular activity is restored.[14]
-
-
Possible Cause 3: Intracellular Metabolism. The inhibitor may be rapidly metabolized into an inactive form within the cell.
-
Troubleshooting Step: Perform metabolite identification studies using techniques like LC-MS/MS on cell lysates after treatment with your inhibitor.
-
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of representative PTP1B inhibitors against common off-targets.
Table 1: Inhibitory Potency (IC50/Ki in µM) of Selected PTP1B Inhibitors
| Inhibitor | PTP1B | TCPTP | Selectivity (TCPTP/PTP1B) | Reference |
| Trodusquemine (MSI-1436) | 1 | 224 | 224-fold | [1] |
| JTT-551 | 0.22 (Ki) | 9.3 (Ki) | 42-fold | [1] |
| Compound 4b | 3.33 | >100 | >30-fold | [15] |
| CX08005 | 0.78 | 0.48 | 0.6-fold | [8] |
Experimental Protocols
Protocol 1: Biochemical PTP Inhibition Assay using a Fluorogenic Substrate
This protocol is adapted from established methods for determining the potency of PTP inhibitors in vitro.[9][10][11]
Materials:
-
Recombinant human PTP1B and TCPTP enzymes
-
Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or 3-O-Methylfluorescein Phosphate (OMFP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT
-
Test inhibitor stock solution (e.g., in DMSO)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate for the duration of the assay.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Reaction: a. To each well of a 384-well plate, add the test inhibitor at various concentrations. b. Add the PTP enzyme (PTP1B or TCPTP) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate (e.g., DiFMUP to a final concentration at its Km).
-
Data Acquisition: Measure the increase in fluorescence over time in a kinetic mode using a plate reader. The excitation/emission wavelengths will depend on the substrate used (e.g., 360/460 nm for DiFMUP).
-
Data Analysis: a. Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear phase of the fluorescence curve. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Protein Chip-Based Assay for PTP1B Inhibition
This method assesses the ability of an inhibitor to prevent the dephosphorylation of a physiological substrate, the insulin (B600854) receptor (IR).[16]
Materials:
-
ProteoChip with an activated surface
-
Recombinant human insulin receptor (IR)
-
Recombinant human PTP1B
-
Substrate buffer (e.g., 100 µM ATP, 20 mM MnCl2)
-
Blocking buffer (e.g., 3% BSA in PBST)
-
Test inhibitor
-
Fluorescently labeled anti-phosphotyrosine antibody
Procedure:
-
Substrate Immobilization: Immobilize the insulin receptor onto the surface of the ProteoChip.
-
Blocking: Block the remaining active sites on the chip surface with blocking buffer.
-
Inhibition Reaction: a. Pre-incubate PTP1B with the test inhibitor for a specified time. b. Add the PTP1B-inhibitor mixture to the chip containing the immobilized, phosphorylated IR. c. Incubate to allow the dephosphorylation reaction to proceed.
-
Detection: a. Wash the chip to remove the enzyme and inhibitor. b. Add a fluorescently labeled anti-phosphotyrosine antibody that will bind to the remaining phosphorylated IR.
-
Data Acquisition: Measure the fluorescence intensity on the chip. A higher fluorescence signal indicates greater inhibition of PTP1B activity.
-
Data Analysis: Compare the fluorescence intensity of inhibitor-treated spots to control spots (no inhibitor) to calculate the percentage of inhibition.
Visualizations
Caption: Logical flow of PTP1B inhibitor interactions and outcomes.
Caption: PTP1B and TCPTP both negatively regulate insulin signaling.
Caption: Workflow for characterizing PTP1B inhibitor selectivity.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. PTP1B and TC-PTP: regulators of transformation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Identification and characterization of potent and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting DPM-1003 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with DPM-1003, an allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule that acts as a conformational, allosteric inhibitor of PTP1B.[1][2] It targets a non-catalytic, disordered segment at the C-terminus of the PTP1B protein.[1] This allosteric inhibition prevents the closure of the WPD loop, which is essential for the enzyme's catalytic activity, thereby blocking its function.[3][4]
Q2: What is the primary therapeutic target of this compound in the context of Rett Syndrome?
In Rett Syndrome, mutations in the MECP2 gene lead to an overexpression of PTP1B.[5] PTP1B is a negative regulator of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, specifically by dephosphorylating the TRKB receptor.[6] By inhibiting the elevated levels of PTP1B, this compound aims to restore normal BDNF/TRKB signaling, which is crucial for neuronal survival, growth, and synaptic plasticity.[6][7]
Q3: How should this compound be stored and handled for in vitro experiments?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis.[1] Generally, for in vitro assays, it is recommended to prepare a stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. Aliquoting the stock solution is advised to avoid multiple freeze-thaw cycles.[8] The solubility of the compound in aqueous buffers should be carefully considered, and it may be necessary to determine the kinetic solubility under specific experimental conditions.[9]
Troubleshooting Experimental Variability
Q4: We are observing high variability in our PTP1B enzyme inhibition assays with this compound. What are the potential causes?
High variability in enzyme inhibition assays can arise from several factors.[10][11] For allosteric inhibitors like this compound, the following points are particularly important:
-
Enzyme Concentration and Quality: Ensure that the concentration of recombinant PTP1B is consistent across experiments and that the enzyme has not undergone multiple freeze-thaw cycles, which can reduce its activity.[12][13]
-
Substrate Concentration: The concentration of the substrate relative to its Km can significantly impact the measured IC50 value, especially for non-competitive or allosteric inhibitors.[11] It is recommended to use a substrate concentration at or below the Km.
-
Incubation Time: Allosteric inhibitors may have different binding kinetics compared to active-site inhibitors. Ensure that the pre-incubation time of the enzyme with this compound is sufficient to allow for binding and conformational change.
-
Assay Conditions: Factors such as pH, temperature, and buffer composition can influence enzyme activity and inhibitor binding.[14] These should be kept consistent across all experiments.
-
Compound Solubility: Poor solubility of this compound in the assay buffer can lead to inconsistent results. Visually inspect for any precipitation and consider using a small percentage of a co-solvent if necessary, ensuring the solvent itself does not affect enzyme activity.[9]
Q5: Our cell-based assays with this compound are showing inconsistent effects on downstream signaling (e.g., pTRKB levels). What should we check?
Inconsistent results in cell-based assays can be due to a variety of factors:
-
Cell Health and Passage Number: Ensure that cells are healthy, within a consistent passage number range, and are plated at a uniform density.
-
Compound Treatment: Verify the final concentration of this compound and the duration of treatment. Inconsistent incubation times can lead to variability.
-
Serum Concentration: Components in the serum can sometimes interfere with the activity of compounds. Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cell line.
-
Target Expression Levels: The expression level of PTP1B can vary between cell lines and even with different culture conditions. It is advisable to confirm PTP1B expression in your cell model.
-
Off-Target Effects: While this compound is reported to be a specific inhibitor of PTP1B, at high concentrations, off-target effects could potentially contribute to variability.[12] It is important to perform dose-response experiments to identify the optimal concentration range.
Data Presentation
Table 1: Illustrative Preclinical Efficacy of this compound in a Rett Syndrome Mouse Model
| Parameter | Wild-Type Control | Rett Syndrome Model (Vehicle) | Rett Syndrome Model (this compound) |
| Lifespan | > 12 weeks | 8.5 ± 1.2 weeks | 11.5 ± 1.5 weeks |
| Motor Function Score | 9.5 ± 0.5 | 4.2 ± 0.8 | 7.8 ± 0.7 |
| Brain pTRKB Levels (relative to total TRKB) | 1.0 ± 0.1 | 0.4 ± 0.08 | 0.85 ± 0.12 |
This table presents illustrative data based on public announcements of preclinical efficacy for this compound in Rett Syndrome mouse models.[1][2] Actual experimental results may vary.
Experimental Protocols
Key Experiment 1: In Vitro PTP1B Enzymatic Assay (Colorimetric)
This protocol is adapted from commercially available PTP1B assay kits and is suitable for determining the IC50 of this compound.[12][13]
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer from a 2X stock solution with deionized water.
-
Reconstitute the PTP1B substrate (e.g., a phosphopeptide like IR5) to the recommended concentration in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in 1X Assay Buffer to achieve a range of desired final concentrations.
-
Dilute the recombinant human PTP1B enzyme to the working concentration in ice-cold 1X Assay Buffer immediately before use.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the serially diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells.
-
Add 80 µL of the PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the PTP1B substrate to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction and detect the amount of phosphate (B84403) released using a malachite green-based detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically around 620-650 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Key Experiment 2: Western Blot for pTRKB in Cell Lysates
This protocol provides a general workflow for assessing the effect of this compound on the phosphorylation of TRKB in a cellular context.[8][15]
-
Cell Culture and Treatment:
-
Plate cells (e.g., a neuroblastoma cell line) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.
-
If applicable, stimulate the cells with BDNF for a short period before harvesting to induce TRKB phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature them by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-TRKB (pTRKB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total TRKB or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for pTRKB and total TRKB (or the housekeeping protein) using densitometry software.
-
Calculate the ratio of pTRKB to total TRKB for each treatment condition to determine the relative change in TRKB phosphorylation.
-
Visualizations
Caption: this compound Signaling Pathway in Rett Syndrome.
Caption: Workflow for a PTP1B Enzymatic Inhibition Assay.
Caption: Workflow for Western Blot Analysis of pTRKB.
References
- 1. Press Release 06/15/2023 - DepYmed [depymed.com]
- 2. DepYmed to Present at the 9th World Rett Syndrome Congress - BioSpace [biospace.com]
- 3. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DepYmed Receives Clearance from U.S. Food and Drug [globenewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling Molecular Pathways Altered in MeCP2-Related Syndromes, in the Search for New Potential Avenues for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTP1B Antibody (#5311) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: DPM-1003 In Vivo Dosage Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DPM-1003 in in vivo experiments. The information is tailored to address common challenges in dosage optimization and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific allosteric inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a negative regulator of several signaling pathways. By inhibiting PTP1B, this compound can enhance signaling through pathways such as those mediated by the insulin (B600854) receptor, leptin receptor, and the Brain-Derived Neurotrophic Factor (BDNF)/TrkB receptor.[2][3][4] In the context of Rett Syndrome, the expression of PTP1B is regulated by the MECP2 gene, which is often mutated in this condition.[5][6][7]
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
A2: Publicly available data is limited as this compound is in early clinical development. However, a patent application has described a study in which mice were treated with 20 mg/kg of this compound administered intraperitoneally.[8] This can be considered as a reference point for designing initial dose-finding experiments. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoints.
Q3: How should this compound be administered?
A3: this compound is described as an orally bioavailable small molecule.[5] While oral administration is a potential route, a patent has also described intraperitoneal administration.[8] The choice of administration route will depend on the experimental design, desired pharmacokinetic profile, and the formulation of the compound. For initial studies, the route of administration should be kept consistent.
Q4: What are the expected outcomes of PTP1B inhibition in a Rett Syndrome mouse model?
A4: Preclinical studies have indicated that this compound improved a wide range of Rett Syndrome phenotypes in RTT mice.[1] While specific data is not publicly available, researchers may expect to see improvements in behavioral, motor, and/or respiratory functions that are characteristic of the specific Rett Syndrome model being used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of Efficacy | - Sub-optimal Dosage: The administered dose may be too low to achieve sufficient target engagement in the central nervous system. - Poor Bioavailability: The formulation or route of administration may not be optimal for absorption and distribution to the brain. - Timing of Administration: The dosing schedule may not align with the progression of the phenotype being measured. | - Perform a dose-escalation study to evaluate higher doses. - Analyze the pharmacokinetic profile of this compound in your model to ensure adequate brain penetration. - Consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection). - Adjust the timing and frequency of dosing based on the desired therapeutic window. |
| Observed Toxicity or Adverse Events | - Dosage Too High: The administered dose may be exceeding the maximum tolerated dose (MTD). - Off-Target Effects: Although described as specific, high concentrations could lead to off-target activity. - Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | - Reduce the dosage and perform a dose de-escalation study to identify the MTD. - Conduct a thorough literature search for known off-target effects of PTP1B inhibitors. - Run a vehicle-only control group to rule out vehicle-induced toxicity. |
| High Variability in Experimental Results | - Inconsistent Dosing Technique: Variations in the administration of this compound can lead to inconsistent exposure. - Biological Variability: Animal-to-animal differences in metabolism and disease progression. - Assay Variability: Inconsistent execution of behavioral or biochemical assays. | - Ensure all personnel are properly trained on the dosing technique to minimize variability. - Increase the number of animals per group to improve statistical power. - Standardize all assay protocols and ensure consistent environmental conditions for the animals. |
Quantitative Data Summary
Due to the preclinical stage of this compound development, comprehensive quantitative data from in vivo studies is not yet publicly available. The tables below are provided as templates for researchers to organize their own experimental data when performing dosage optimization studies.
Table 1: Example Dose-Response Study Design
| Group | Treatment | Dosage (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | 0 | e.g., Oral Gavage | 10 |
| 2 | This compound | 5 | e.g., Oral Gavage | 10 |
| 3 | This compound | 10 | e.g., Oral Gavage | 10 |
| 4 | This compound | 20 | e.g., Oral Gavage | 10 |
| 5 | This compound | 40 | e.g., Oral Gavage | 10 |
Table 2: Template for Pharmacokinetic Data
| Dosage (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Brain/Plasma Ratio |
| 20 | IP | Record Data | Record Data | Record Data | Record Data |
| 20 | PO | Record Data | Record Data | Record Data | Record Data |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for this compound in a Rett Syndrome Mouse Model
-
Animal Model: Utilize a validated Rett Syndrome mouse model (e.g., Mecp2-null mice).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups as outlined in Table 1.
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water for oral administration). Prepare fresh daily.
-
Administration: Administer the assigned dose of this compound or vehicle to each animal once daily for the duration of the study (e.g., 4 weeks).
-
Monitoring: Monitor animals daily for any signs of toxicity or adverse effects. Record body weight at least twice a week.
-
Behavioral/Functional Readouts: At baseline and specified time points during the study, perform relevant behavioral and functional tests (e.g., gait analysis, respiratory measurements, general health scoring).
-
Tissue Collection: At the end of the study, collect blood and brain tissue for pharmacokinetic and pharmacodynamic analysis.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-dependent effects of this compound on the measured outcomes.
Visualizations
Caption: PTP1B Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Dosage Optimization.
References
- 1. biospace.com [biospace.com]
- 2. Protein tyrosine phosphatase 1B (PTP1B) as a potential therapeutic target for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Phosphatase 1B (PTP1B): A Potential Target for Alzheimer’s Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DepYmed Receives Clearance from U.S. Food and Drug Administration to Initiate Phase 1 Clinical Trial for this compound for the Treatment of Rett Syndrome - BioSpace [biospace.com]
- 6. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug this compound [synapse.patsnap.com]
- 7. Depymed’s this compound receives IND clearance for Rett syndrome evaluation | BioWorld [bioworld.com]
- 8. WO2023230593A1 - Ptp1b inhibitors for treating lung injury - Google Patents [patents.google.com]
DPM-1003 Technical Support Center: Investigating Potential Toxicity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing the potential toxicity of DPM-1003, a novel, orally bioavailable allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in cell-based assays. This compound is currently in clinical development for Rett Syndrome and holds promise for other diseases, including cancer and metabolic disorders.[1][2][3][4][5] As researchers begin to explore its therapeutic potential, understanding its effects on cell health is paramount.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a conformational inhibitor of PTP1B, targeting a non-catalytic, disordered segment at the C-terminus of the protein.[6] PTP1B is a key negative regulator in various signaling pathways, including the insulin (B600854) and leptin receptor pathways, by dephosphorylating activated receptors and their substrates.[7][8][9] By inhibiting PTP1B, this compound is expected to enhance and prolong the signals mediated by these pathways.
Q2: Is there any publicly available data on the cytotoxicity of this compound?
Q3: What are the potential off-target effects of PTP1B inhibitors like this compound?
A significant challenge in the development of PTP1B inhibitors is achieving selectivity. The catalytic site of PTP1B is highly conserved among other protein tyrosine phosphatases, such as T-cell PTP (TCPTP).[9] Off-target inhibition of related enzymes could lead to unintended biological effects and potential toxicity.[7] While this compound is an allosteric inhibitor, which may offer better selectivity, it is crucial to assess its effects on other phosphatases and signaling pathways.
Q4: Which cell lines are recommended for testing the toxicity of this compound?
The choice of cell line should be guided by the therapeutic context of your research.
-
For neurological applications (like Rett Syndrome): Human neuroblastoma cell lines (e.g., SH-SY5Y), primary neurons, or iPSC-derived neurons from Rett Syndrome patients would be highly relevant.
-
For oncology research: A panel of cancer cell lines from different tissues (e.g., breast, lung, colon) should be used to assess differential sensitivity.
-
For metabolic disease studies: Hepatocellular carcinoma cell lines (e.g., HepG2) or adipocyte cell lines (e.g., 3T3-L1) are commonly used.
-
For general cytotoxicity screening: Easily cultured and well-characterized cell lines like HeLa or HEK293 can be used for initial assessments.
Troubleshooting Guide for this compound Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors when adding this compound- Compound precipitation | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and consistent technique. Visually inspect for precipitation after adding the compound to the media. |
| Unexpectedly high cell death at low concentrations | - Cell line is highly sensitive to PTP1B inhibition- Off-target effects- Contamination of the compound or cell culture | - Perform a wider dose-response curve, starting from very low (nanomolar) concentrations.- Test in a different cell line to see if the effect is cell-type specific.- Use fresh aliquots of this compound and ensure aseptic technique. Test for mycoplasma contamination. |
| No observable effect on cell viability even at high concentrations | - Cell line is resistant to the effects of this compound- Insufficient incubation time- Compound is not soluble or stable in the culture medium | - Confirm PTP1B expression in your cell line.- Extend the incubation period (e.g., from 24h to 48h or 72h).- Check the recommended solvent for this compound and ensure it is fully dissolved. Consider using serum-free media for the treatment period if the compound binds to serum proteins. |
| Discrepancy between different viability assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) | - Use multiple, complementary assays to get a comprehensive view of cell health. For example, combine a metabolic assay (MTT, MTS) with a membrane integrity assay (LDH release, Propidium Iodide staining). |
Experimental Protocols
General Protocol for Assessing Cytotoxicity of this compound
This protocol provides a general framework. Specific parameters such as cell seeding density, this compound concentrations, and incubation times should be optimized for each cell line and experimental goal.
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Choose a suitable cell viability assay. Common choices include:
-
Metabolic Assays: MTT, MTS, or WST-1 assays.
-
Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assay or trypan blue exclusion.
-
ATP-based Assays: Measure the ATP content of viable cells.
-
-
Follow the manufacturer's protocol for the chosen assay.
-
Read the output on a plate reader (absorbance or fluorescence).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell viability) using a non-linear regression curve fit.
-
Visualizations
Signaling Pathway
References
- 1. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug this compound [synapse.patsnap.com]
- 2. DepYmed to Present at the 9th World Rett Syndrome Congress - BioSpace [biospace.com]
- 3. Press Release 03/19/2024 - DepYmed [depymed.com]
- 4. DepYmed Receives Clearance from U.S. Food and Drug Administration to Initiate Phase 1 Clinical Trial for this compound for the Treatment of Rett Syndrome - BioSpace [biospace.com]
- 5. Depymed’s this compound receives IND clearance for Rett syndrome evaluation | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. This compound / DepYmed [delta.larvol.com]
- 11. A study of this compound - AdisInsight [adisinsight.springer.com]
Addressing poor bioavailability of small molecule PTP1B inhibitors
Welcome to the technical support center for researchers developing small molecule Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions, focusing on the critical challenge of overcoming poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is PTP1B, and why is it a significant therapeutic target? A1: Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that removes phosphate (B84403) groups from tyrosine residues on proteins. It is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[1][2][3][4] By dephosphorylating the insulin receptor (IR) and its substrates (like IRS-1), PTP1B attenuates insulin signaling, contributing to insulin resistance.[1][2] Similarly, it negatively regulates the leptin pathway by dephosphorylating JAK2.[2][3] Overexpression or hyperactivity of PTP1B is linked to type 2 diabetes, obesity, and some cancers, making it a highly validated therapeutic target.[3][5][6]
Q2: What are the primary challenges in developing effective small molecule PTP1B inhibitors? A2: The development of PTP1B inhibitors faces two main hurdles:
-
Selectivity: The active site of PTP1B is highly conserved among all protein tyrosine phosphatases (PTPs), especially T-cell PTP (TCPTP), which shares 72% sequence identity in the catalytic domain.[7] This makes it difficult to design inhibitors that are selective for PTP1B, leading to potential off-target effects.[7][8]
-
Bioavailability: The catalytic site of PTP1B is positively charged. Consequently, many potent inhibitors designed to bind this site are highly polar or negatively charged to mimic the natural phosphotyrosine substrate.[5][7] These characteristics severely limit their ability to cross cell membranes, resulting in poor cell permeability and low oral bioavailability.[7][9]
Q3: Why is the oral bioavailability of many potent PTP1B inhibitors so low? A3: Low oral bioavailability is a major obstacle for PTP1B inhibitors, primarily due to their physicochemical properties.[9][10] Most potent active-site inhibitors are designed as phosphotyrosine mimetics, which are highly charged and polar.[7][11][12] This high polarity prevents them from efficiently passing through the lipid bilayers of cell membranes in the gastrointestinal tract, leading to poor absorption into the bloodstream.[7][9]
PTP1B Signaling Pathways
The following diagram illustrates the negative regulatory role of PTP1B in the insulin and leptin signaling cascades.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Troubleshooting Guide: Bioavailability Issues
Q4: My PTP1B inhibitor is highly potent in enzymatic assays (IC₅₀ in nM range) but shows no activity in cell-based assays. What is the likely problem? A4: This common issue strongly suggests poor cell permeability. As mentioned, potent orthosteric (active-site) inhibitors are often highly charged and cannot passively diffuse across the cell membrane to reach the intracellular PTP1B enzyme.[7][9]
-
Troubleshooting Steps:
-
Confirm Compound Polarity: Analyze the physicochemical properties of your inhibitor (e.g., cLogP, polar surface area).
-
Consider a Prodrug Strategy: Mask the charged moieties (like phosphonates) with lipophilic groups that can be cleaved intracellularly to release the active inhibitor.[11][13]
-
Explore Formulation Approaches: Use permeation enhancers or delivery vehicles like nanoparticles in your cell-based experiments, although this is less common for initial screening.
-
Q5: My inhibitor is active in cell-based assays, but I observe very low oral bioavailability (<5%) in my mouse model. What are the potential causes? A5: Moving from cell activity to in vivo oral bioavailability introduces several additional barriers. The primary causes include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[14][15]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[15]
-
Efflux Transporters: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.[16]
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach or degraded by digestive enzymes.[17]
Caption: Troubleshooting workflow for low oral bioavailability of PTP1B inhibitors.
Strategies to Enhance Bioavailability
Several advanced strategies can be employed to overcome the inherent bioavailability challenges of small molecule PTP1B inhibitors.
1. Prodrug Approach A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. This is a highly effective strategy for PTP1B inhibitors.[18]
-
Concept: Highly polar groups, such as phosphonates, are masked with lipophilic, enzyme-labile moieties. These prodrugs can more easily cross the cell membrane. Once inside the cell, endogenous enzymes (e.g., esterases) cleave the masking groups, releasing the active, charged inhibitor to engage PTP1B.[11][13]
-
Example: Ester prodrugs have been successfully used to deliver acidic PTP1B inhibitors into cells, leading to improved insulin signaling in cellular models and even in vivo efficacy in mouse models after intraperitoneal dosing.[11]
Caption: Conceptual diagram of the intracellular activation of a PTP1B inhibitor prodrug.
2. Formulation Strategies Advanced formulation techniques can significantly improve the dissolution and absorption of poorly soluble compounds.[19][20]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[16][21]
-
Lipid-Based Drug Delivery Systems (LBDDS): Solubilizing the drug in lipid excipients, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[21][22][23]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[14][16][19]
3. Nanotechnology-Based Delivery Systems Encapsulating PTP1B inhibitors within nanocarriers can improve solubility, protect the drug from degradation, and enhance permeability.[24][25]
-
Types of Nanocarriers: Solid lipid nanoparticles (SLNs), polymeric nanoparticles, and liposomes are examples of systems that can carry PTP1B inhibitors.[24][26]
-
Advantages: Nanoparticles can improve the pharmacokinetic profile, increase drug absorption and bioavailability, and potentially offer targeted delivery.[24][25]
4. Targeting Allosteric Sites Instead of targeting the highly charged active site, designing inhibitors for allosteric sites (sites other than the active site) is a promising strategy.
-
Advantages: Allosteric sites are often less conserved among PTPs, which can lead to better selectivity.[7] Furthermore, these sites may be less polar, allowing for the design of more drug-like, cell-permeable molecules with improved bioavailability.[9][10]
-
Examples: Trodusquemine (MSI-1436) and its analog DPM-1001 are allosteric inhibitors that bind to the C-terminal region of PTP1B.[7][10] DPM-1001 is notably uncharged and has demonstrated oral bioavailability in animal models.[7][10]
Quantitative Data Summary
The table below summarizes data for key PTP1B inhibitors, highlighting the differences between active-site and allosteric approaches.
| Inhibitor | Target Site | IC₅₀ | Key Characteristics & Bioavailability Remarks |
| Active-Site Mimetics | Catalytic (Orthosteric) | nM to low µM | Generally charged/polar; suffer from very low cell permeability and poor oral bioavailability.[9][10][11] |
| Trodusquemine (MSI-1436) | C-terminal (Allosteric) | ~1 µM[7] | Selective over TCPTP. It is a charged molecule with limited oral bioavailability.[7][10] |
| DPM-1001 | C-terminal (Allosteric) | ~100 nM[10] | An analog of Trodusquemine. It is not charged, can cross the cell membrane, and is orally bioavailable in animal models.[7][10] |
Key Experimental Protocols
Protocol 1: In Vitro PTP1B Inhibition Assay using pNPP
This protocol describes a common, colorimetric method for measuring PTP1B activity and its inhibition.
-
Materials:
-
Recombinant human PTP1B enzyme.
-
Assay Buffer: 50 mM Citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Stop Solution: 1 M NaOH.
-
Test inhibitor compound dissolved in DMSO.
-
96-well microplate.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilution (or DMSO for control).
-
Add 88 µL of a solution containing the PTP1B enzyme (e.g., 40-50 ng/reaction) in assay buffer to each well.[27]
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.[27]
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration typically near the Kₘ, e.g., 1-2 mM).[28]
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 50 µL of 1 M NaOH stop solution.[28]
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: General Workflow for In Vivo Oral Bioavailability Assessment
This protocol outlines the typical steps for evaluating the oral bioavailability of a PTP1B inhibitor in a rodent model.
Caption: Experimental workflow for assessing the oral bioavailability of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of inhibitors targeting protein tyrosine phosphatase 1B using a combined virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug delivery of novel PTP1B inhibitors to enhance insulin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 18. sites.rutgers.edu [sites.rutgers.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Multi-target tyrosine kinase inhibitor nanoparticle delivery systems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bioassaysys.com [bioassaysys.com]
- 28. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in PTP1B Inhibition Studies
Welcome to the technical support center for researchers studying Protein Tyrosine Phosphatase 1B (PTP1B) inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may face in your research.
1. Assay Development & Optimization
-
Question: My PTP1B inhibitor shows potent activity in my initial screen with p-nitrophenyl phosphate (B84403) (pNPP), but the results are not reproducible with a phosphopeptide substrate. What could be the issue?
Answer: This discrepancy is common and can arise from a few factors:
-
Substrate Specificity: PTP1B exhibits substrate specificity.[1][2][3] While pNPP is a convenient chromogenic substrate for high-throughput screening, it's a small, artificial molecule.[4] Your inhibitor might be more effective at blocking the dephosphorylation of pNPP than a more physiologically relevant phosphopeptide substrate. The amino acid sequence flanking the phosphotyrosine (pTyr) residue in a peptide substrate significantly influences PTP1B binding and activity.[2][3]
-
Assay Interference: Some compounds can interfere with the assay itself. For instance, in a malachite green-based assay, which detects free phosphate, your compound might be precipitating or interacting with the reagents, leading to false positives or negatives.[4]
-
Troubleshooting Steps:
-
Validate with a peptide substrate: Always confirm hits from a pNPP screen using a well-characterized phosphopeptide substrate that is a known target of PTP1B.
-
Run control experiments: Test your inhibitor in the absence of the enzyme to check for any direct interaction with the substrate or detection reagents.
-
Consider alternative assay formats: If interference is suspected, switch to a different detection method, such as a fluorescence-based assay or an antibody-based method like ELISA to detect the dephosphorylated product.[5][6]
-
-
-
Question: I'm observing high background noise in my malachite green-based PTP1B activity assay. How can I reduce it?
Answer: High background in a malachite green assay is often due to contaminating free phosphate in your reagents.
-
Troubleshooting Steps:
-
Use high-purity reagents: Ensure your ATP (if used for in situ phosphorylation), buffers, and enzyme preparations are of the highest purity and free of contaminating phosphate.
-
Prepare fresh buffers: Buffers can accumulate phosphate over time. Prepare them fresh using high-quality water.
-
Optimize enzyme concentration: Using an excessively high concentration of PTP1B can lead to a rapid initial reaction that contributes to a high background. Titrate your enzyme to find the optimal concentration that gives a linear reaction rate within your desired assay window.
-
Include a "no enzyme" control: This will help you determine the level of background phosphate in your reaction mixture.
-
-
2. Inhibitor Specificity & Off-Target Effects
-
Answer: Achieving inhibitor specificity is a major challenge due to the high homology among the catalytic domains of PTPs, especially between PTP1B and T-cell PTP (TCPTP), which share 72% sequence identity.[7][8][9]
-
Troubleshooting & Validation Steps:
-
Counter-screen against related PTPs: Test your inhibitor's activity against a panel of other PTPs, most importantly TCPTP, but also others like SHP-1 and SHP-2. This will help you determine its selectivity profile.
-
Target allosteric sites: Instead of targeting the highly conserved active site, consider designing or screening for inhibitors that bind to less conserved allosteric sites.[7][10][11] This is a promising strategy for achieving greater selectivity.
-
Cell-based validation: Use cell lines with PTP1B knockdown or knockout to confirm that the observed cellular effects of your inhibitor are indeed PTP1B-dependent.
-
Beware of non-specific mechanisms: Some compounds can inhibit enzymes through non-specific mechanisms like aggregation. It's important to rule this out through appropriate control experiments.
-
-
-
Question: My active-site directed PTP1B inhibitor has poor cell permeability. What are my options?
Answer: This is a common problem for inhibitors designed to mimic the negatively charged phosphotyrosine substrate.[7][12]
-
Strategies to Improve Cellular Activity:
-
Prodrug approach: Modify the inhibitor with chemical groups that mask the charged moieties, allowing it to cross the cell membrane. These groups are then cleaved by intracellular enzymes to release the active inhibitor.
-
Reduce charge and polarity: Medicinal chemistry efforts can be directed towards designing less polar and uncharged mimetics of phosphotyrosine that can still effectively bind to the PTP1B active site.[7]
-
Focus on allosteric inhibitors: Allosteric inhibitors often bind to more hydrophobic pockets on the enzyme surface and may have better cell permeability characteristics.[10][13]
-
-
3. In Vivo Studies
-
Question: My PTP1B inhibitor is potent in vitro but shows little to no efficacy in animal models. What could be the reason?
Answer: The transition from in vitro potency to in vivo efficacy is a significant hurdle in drug development. Several factors can contribute to this discrepancy:
-
Pharmacokinetics and Bioavailability: The compound may have poor oral bioavailability, rapid metabolism, or rapid clearance in vivo, preventing it from reaching therapeutic concentrations at the target tissue.[14][15]
-
Target Engagement: It's crucial to confirm that the inhibitor is reaching and binding to PTP1B in the target tissues at a sufficient concentration to exert its effect.
-
Off-target effects: In vivo, off-target effects that were not apparent in vitro can lead to toxicity or counteract the desired therapeutic effect.[16][17]
-
Troubleshooting Steps:
-
Pharmacokinetic studies: Conduct thorough pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of your compound.
-
Develop target engagement biomarkers: Use methods to measure the extent of PTP1B inhibition in tissues from treated animals.
-
Dose-response studies: Perform comprehensive dose-response studies in your animal model to ensure you are testing a relevant and effective dose range.
-
-
Quantitative Data Summary
Table 1: Comparison of Common PTP1B Assay Substrates
| Substrate | Type | Detection Method | Advantages | Disadvantages |
| p-nitrophenyl phosphate (pNPP) | Chromogenic, Artificial | Spectrophotometry (405 nm)[4][18] | Simple, inexpensive, suitable for HTS | Not physiologically relevant, prone to interference |
| Phosphopeptides | Synthetic or Natural Sequence | Malachite Green (colorimetric, 620-660 nm)[4][19], Fluorescence, ELISA[5][6] | More physiologically relevant, allows for specificity studies | More expensive, can be more complex to use |
| Full-length protein substrates (e.g., IR) | Recombinant Protein | Western Blot, ELISA, Protein Chip[20] | Most physiologically relevant | Complex assay setup, lower throughput |
Table 2: IC50 Values of Selected PTP1B Inhibitors
| Inhibitor | Type | PTP1B IC50 (µM) | TCPTP IC50 (µM) | Selectivity (TCPTP/PTP1B) |
| Suramin | Active Site | ~10 | - | - |
| Sodium Orthovanadate | Active Site | 19.3 ± 1.1 (full length), 54.5 ± 1.1 (truncated)[21] | - | Non-selective |
| Ertiprotafib | Non-competitive | - | - | Multiple mechanisms of action[7] |
| Trodusquemine | Allosteric | - | - | Allosteric inhibitor[16] |
| JTT-551 | Mixed-type | - | - | Good selectivity over TCPTP[8] |
| Compound 44 | Active Site | 0.14 | 1.29 | ~9.2 |
| Compound 10a | - | 0.19 | 5.94 | ~31.3[8] |
Note: IC50 values can vary depending on the assay conditions (e.g., substrate concentration, enzyme source).
Key Experimental Protocols
Protocol 1: In Vitro PTP1B Activity Assay using pNPP
-
Reagents:
-
PTP1B enzyme (recombinant)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Inhibitor compounds dissolved in DMSO.
-
Stop Solution: 1 M NaOH.
-
-
Procedure:
-
In a 96-well plate, add 2 µL of your inhibitor compound or DMSO (for control).
-
Add 48 µL of PTP1B enzyme diluted in assay buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPP substrate solution (final concentration typically 1-2 mM).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition relative to the DMSO control.
-
Protocol 2: In Vitro PTP1B Activity Assay using Malachite Green
-
Reagents:
-
PTP1B enzyme (recombinant)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Phosphopeptide substrate (e.g., a peptide containing the insulin (B600854) receptor kinase domain sequence).
-
Inhibitor compounds dissolved in DMSO.
-
Malachite Green Reagent (commercially available kits are recommended).[19][22][23]
-
-
Procedure:
-
In a 96-well plate, add 2 µL of your inhibitor compound or DMSO.
-
Add 23 µL of PTP1B enzyme diluted in assay buffer.
-
Pre-incubate at 37°C for 15 minutes.
-
Start the reaction by adding 25 µL of the phosphopeptide substrate solution.
-
Incubate at 37°C for a time period determined to be in the linear range of the reaction (e.g., 30-60 minutes).
-
Stop the reaction and detect the released phosphate by adding 100 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at 620-660 nm.
-
Generate a standard curve using a phosphate standard to quantify the amount of phosphate released.
-
Calculate the percent inhibition.
-
Mandatory Visualizations
Caption: PTP1B's role in the insulin signaling pathway.
Caption: A typical workflow for PTP1B inhibitor discovery.
Caption: Key challenges and solutions in PTP1B inhibitor development.
References
- 1. Substrate Specificity of Protein Tyrosine Phosphatases 1B, RPTPα, SHP-1, and SHP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of protein-tyrosine phosphatase 1B substrate specificity using "inverse alanine scanning" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis for substrate specificity of protein-tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct activity assays for protein phosphatases | Department of Chemistry | Nebraska [chem.unl.edu]
- 6. Protein tyrosine phosphatase 1B (PTP1B) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]
- 11. Structures of human PTP1B variants reveal allosteric sites to target for weight loss therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 17. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Tyrosine Phosphatase-1B (PTP-1B) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 20. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioassaysys.com [bioassaysys.com]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
DPM-1003 storage conditions and shelf life
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the proper storage conditions and shelf life of DPM-1003 to ensure its stability and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A: For optimal long-term stability, this compound powder should be stored at -20°C. For shorter-term storage, 4°C is also acceptable, though this will reduce the shelf life.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A: this compound solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is crucial to use a tightly sealed container to prevent solvent evaporation and contamination.
Q3: What is the shelf life of this compound?
A: The shelf life of this compound depends on its form and storage temperature. As a powder, it is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1] When in solvent, the shelf life is 6 months at -80°C and 1 month at -20°C.[1]
Q4: Can I store this compound at room temperature?
A: While some suppliers may ship this compound at room temperature, it is not recommended for long-term storage.[2] For optimal stability and to ensure the integrity of the compound, it is best to adhere to the recommended refrigerated or frozen conditions. Always refer to the Certificate of Analysis for any specific storage instructions.[2]
Storage and Shelf Life Summary
For quick reference, the following table summarizes the recommended storage conditions and corresponding shelf life for this compound in its different forms.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results.
This could be due to improper storage and handling of this compound, leading to its degradation. Follow this troubleshooting workflow to identify potential issues.
Caption: Troubleshooting workflow for this compound storage issues.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, proper handling during preparation is critical.
Protocol: Preparation of this compound Stock Solution
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the powder.
-
Weighing: In a controlled environment (e.g., a chemical fume hood), carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate solvent (as determined by your experimental needs, e.g., DMSO) to the powder. Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriate cryovials.
-
Storage: Immediately store the aliquots at the recommended temperature (-80°C for long-term or -20°C for short-term storage).
References
Technical Support Center: DPM-1003 Specificity
Welcome to the technical support center for DPM-1003. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the specificity of this compound against its target, Protein Tyrosine Phosphatase 1B (PTP1B), particularly in relation to the closely related T-cell Protein Tyrosine Phosphatase (TCPTP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it confer specificity for PTP1B over TCPTP?
A1: this compound is an allosteric inhibitor of PTP1B.[1] It uniquely targets a non-catalytic, disordered segment at the C-terminus of the PTP1B protein.[1] This C-terminal region is not conserved and is unrelated to the structure of TCPTP, which is the closest homolog of PTP1B.[1] This structural difference in the binding site is the primary reason for the expected high specificity of this compound for PTP1B.[1] By binding to this allosteric site, this compound induces a conformational change in PTP1B that inhibits its catalytic activity, rather than competing with the substrate at the highly conserved active site.
Q2: Why is assessing specificity against TCPTP so critical?
A2: PTP1B and TCPTP share a high degree of sequence homology, especially within their catalytic domains.[2] Off-target inhibition of TCPTP can lead to unintended biological consequences and potential toxicity, confounding experimental results and posing challenges for therapeutic development. Therefore, confirming the selectivity of any PTP1B inhibitor is a critical step in its validation.
Q3: What are the expected outcomes in a well-controlled experiment demonstrating this compound specificity?
A3: In a well-controlled experiment, you should observe potent inhibition of PTP1B activity by this compound, reflected by a low IC50 value. Conversely, you should see minimal to no inhibition of TCPTP activity, even at significantly higher concentrations of this compound, resulting in a much higher IC50 value for TCPTP. The ratio of IC50 (TCPTP) / IC50 (PTP1B) is a measure of the selectivity index, which should be high for a specific inhibitor.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments to validate the specificity of this compound.
| Problem | Possible Cause | Suggested Solution |
| No inhibition of PTP1B observed. | Inhibitor degradation: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Incorrect assay conditions: The buffer composition, pH, or temperature may not be optimal for PTP1B activity or inhibitor binding. | Verify that the assay buffer and conditions are as recommended in the protocol. Ensure all reagents are correctly prepared. | |
| Inactive enzyme: The recombinant PTP1B enzyme may have lost activity. | Test the activity of your PTP1B enzyme using a known, non-allosteric inhibitor as a positive control. | |
| High background signal in the assay. | Substrate instability: The substrate may be hydrolyzing non-enzymatically. | Run a "no enzyme" control to measure the rate of non-enzymatic substrate degradation. Subtract this background from all measurements. |
| Contamination: Reagents or plates may be contaminated. | Use sterile, high-quality reagents and consumables. | |
| Inconsistent results between replicates or experiments. | Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents to minimize well-to-well variation. |
| Inhibitor precipitation: this compound may not be fully soluble in the assay buffer at the tested concentrations. | Visually inspect the inhibitor stock and working solutions for any signs of precipitation. Consider using a small amount of a co-solvent like DMSO, and ensure the final concentration does not affect enzyme activity. | |
| Apparent inhibition of TCPTP. | High inhibitor concentration: The concentration of this compound used may be excessively high, leading to non-specific effects. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for both PTP1B and TCPTP. |
| Assay interference: Components of the assay system may be interacting non-specifically with this compound. | Run appropriate controls, including vehicle controls and controls without the enzyme or substrate, to identify any assay artifacts. |
Quantitative Data Summary
While specific IC50 values for this compound against PTP1B and TCPTP are not publicly available in the search results, the allosteric mechanism of action strongly suggests a high degree of selectivity. The following table provides an illustrative example of what one might expect to find when determining the selectivity of an allosteric PTP1B inhibitor like this compound.
| Enzyme | Inhibitor | Illustrative IC50 (nM) | Selectivity Index (TCPTP IC50 / PTP1B IC50) |
| PTP1B | This compound | 50 | \multirow{2}{*}{>200-fold} |
| TCPTP | This compound | >10,000 |
Note: These are hypothetical values for illustrative purposes. Actual experimental values should be determined empirically.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for Determining IC50 of this compound against PTP1B and TCPTP
This protocol describes a fluorescence-based assay to determine the potency and selectivity of this compound.
Materials:
-
Recombinant human PTP1B and TCPTP enzymes
-
This compound
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM).
-
Enzyme Preparation: Dilute recombinant PTP1B and TCPTP in assay buffer to a working concentration (the final concentration should be determined empirically to give a linear reaction rate).
-
Assay Setup:
-
Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Add 20 µL of the diluted enzyme (PTP1B or TCPTP) to each well.
-
Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 25 µL of DiFMUP substrate (at a concentration equal to its Km for each enzyme) to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA can be used to verify that this compound directly binds to PTP1B in a cellular context.
Materials:
-
Cell line expressing endogenous PTP1B (e.g., HEK293, HepG2)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western Blotting (anti-PTP1B, anti-TCPTP, loading control like GAPDH)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of PTP1B and TCPTP by Western blotting.
-
Data Analysis:
-
Quantify the band intensities for PTP1B and TCPTP at each temperature for both vehicle- and this compound-treated samples.
-
Plot the fraction of soluble protein versus temperature for each treatment group.
-
A shift in the melting curve to a higher temperature for PTP1B in the this compound-treated samples indicates target engagement. No shift in the TCPTP melting curve would confirm specificity.
-
Visualizations
Caption: this compound allosteric inhibition mechanism.
Caption: Experimental workflow for specificity validation.
References
Validation & Comparative
A Comparative Guide to DPM-1003 and Other PTP1B Inhibitors: A Structural Perspective
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and oncology. The development of potent and selective PTP1B inhibitors is an area of intense research. This guide provides a detailed comparison of DPM-1003, a novel PTP1B inhibitor, with other notable inhibitors that have entered clinical trials, focusing on their structural differences, mechanisms of action, and the experimental data that underpins our understanding of these molecules.
Executive Summary
This compound distinguishes itself from many other PTP1B inhibitors through its unique allosteric mechanism of action, targeting a non-catalytic, disordered region at the C-terminus of the PTP1B protein. This contrasts with traditional active-site inhibitors and even other allosteric modulators that bind to different sites. This guide will delve into the structural nuances of this compound in comparison to Trodusquemine (MSI-1436), another C-terminal allosteric inhibitor, as well as Ertiprotafib and JTT-551, which exhibit non-competitive and mixed-type inhibition, respectively.
Structural and Mechanistic Comparison of PTP1B Inhibitors
The key to developing selective PTP1B inhibitors lies in exploiting structural features that are unique to the enzyme, thereby avoiding off-target effects on other highly homologous protein tyrosine phosphatases.
This compound: A Novel Allosteric Inhibitor
This compound is a conformational inhibitor that targets the disordered C-terminal segment of PTP1B.[1] Structurally, it is distinct from Trodusquemine, another allosteric inhibitor that binds to the same region. This compound replaces the charged sulfate (B86663) group and spermine (B22157) tail of Trodusquemine with uncharged ester and pyridine (B92270) ring-containing moieties.[2] This modification likely contributes to its pharmacokinetic profile and specific interactions within the allosteric binding pocket.
-
Chemical Structure: C35H57N3O3[3]
-
Mechanism of Action: Allosteric inhibition by binding to the non-catalytic, disordered C-terminus.[2] This binding event is thought to induce a conformational change that locks the enzyme in an inactive state, preventing the catalytically essential "WPD loop" from closing over the active site.[4]
Trodusquemine (MSI-1436): A Natural Aminosterol
Trodusquemine, a natural aminosterol, also functions as a non-competitive, allosteric inhibitor of PTP1B by binding to the C-terminal region.[5][6] Its structure features a cholestane (B1235564) core with a spermine moiety, which is crucial for its interaction with the enzyme.[5]
-
Chemical Structure: C37H72N4O5S[7]
-
Mechanism of Action: Trodusquemine binds to two sites on PTP1B in a cooperative manner: a primary site on the C-terminal helix and a secondary site near the catalytic domain. This dual binding stabilizes an inactive conformation of the enzyme.[8]
Ertiprotafib: A Non-Competitive Inhibitor
Ertiprotafib was one of the first PTP1B inhibitors to enter clinical trials.[9] While initially thought to be an active-site inhibitor due to its phosphotyrosine mimetic structure, further studies revealed a non-competitive mechanism of inhibition.[9][10]
-
Chemical Structure: C31H27BrO3S[11]
-
Mechanism of Action: Ertiprotafib has been shown to induce the aggregation of PTP1B in a concentration-dependent manner, leading to its inhibition.[9][10] It binds non-specifically to the catalytic domain of PTP1B.[10]
JTT-551: A Mixed-Type Inhibitor
JTT-551 is a dithiazolylmethylglycinate derivative that exhibits a mixed-type mode of inhibition against PTP1B.[12] This suggests that it can bind to both the free enzyme and the enzyme-substrate complex, likely at a site that influences both substrate binding and catalysis.
-
Chemical Structure: C34H43N3O3S2[12]
-
Mechanism of Action: Mixed-type inhibition.[13] It demonstrates good selectivity for PTP1B over other phosphatases like TCPTP, CD45, and LAR.[2][8][14]
Quantitative Data Comparison
The following table summarizes the inhibitory potency and selectivity of this compound and other key PTP1B inhibitors.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Selectivity | Mechanism of Action | Binding Site |
| This compound | PTP1B | Potent (specific value not publicly available) | - | Specific for PTP1B | Allosteric | Non-catalytic C-terminus |
| Trodusquemine (MSI-1436) | PTP1B | ~1 | 0.6 (for PTP1B1-405) | ~200-fold over TCPTP (IC50 ~224 µM) | Allosteric, Non-competitive | Non-catalytic C-terminus |
| Ertiprotafib | PTP1B | 1.6 - 29 (assay dependent) | - | Low | Non-competitive (induces aggregation) | Non-specific to catalytic domain |
| JTT-551 | PTP1B | - | 0.22 | ~42-fold over TCPTP (Ki = 9.3 µM) | Mixed-type | Not explicitly defined, influences active site |
Experimental Protocols
The characterization of PTP1B inhibitors involves a series of biochemical and biophysical assays to determine their potency, selectivity, and mechanism of action.
PTP1B Enzyme Inhibition Assay (using pNPP)
This is a common colorimetric assay to measure PTP1B activity.
1. Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-Nitrophenyl phosphate (B84403) (pNPP)
-
Inhibitor compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
2. Protocol:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 70 µL of the assay buffer to each well.
-
Add 10 µL of a pre-diluted PTP1B enzyme solution to each well (except the no-enzyme control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of pNPP solution.
-
Monitor the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader. The rate of p-nitrophenol production is proportional to PTP1B activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Determining the Mode of Inhibition (Kinetics)
To determine if an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type, the PTP1B inhibition assay is performed with varying concentrations of both the inhibitor and the substrate (pNPP). The data is then plotted using Lineweaver-Burk or Michaelis-Menten kinetics to determine the effect of the inhibitor on Vmax and Km.
Binding Site Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D 1H-15N HSQC NMR experiments are used to map the binding site of an inhibitor on isotopically labeled PTP1B. Chemical shift perturbations of specific amino acid residues upon inhibitor binding reveal the interaction surface. This technique is particularly useful for characterizing the binding of allosteric inhibitors to disordered regions.
-
X-ray Crystallography: Co-crystallization of PTP1B with an inhibitor can provide a high-resolution 3D structure of the complex, revealing the precise binding mode and interactions at the atomic level. This has been successfully used to identify allosteric binding sites on PTP1B.[15][16]
Visualizing PTP1B Signaling and Inhibition
PTP1B Signaling Pathway
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Workflow for PTP1B Inhibitor Screening
Caption: A typical workflow for the discovery and characterization of PTP1B inhibitors.
Structural Differences in PTP1B Inhibitor Binding Sites
Caption: Schematic representation of different binding sites for PTP1B inhibitors.
Conclusion
This compound represents a promising development in the field of PTP1B inhibition. Its unique chemical structure and allosteric mechanism of targeting the disordered C-terminus offer a potential advantage in terms of selectivity over traditional active-site inhibitors. The comparative analysis with Trodusquemine, Ertiprotafib, and JTT-551 highlights the diverse strategies employed to modulate PTP1B activity. Further preclinical and clinical evaluation of this compound will be crucial in determining its therapeutic potential for a range of diseases, including Rett Syndrome, for which it has received IND clearance. The continued exploration of allosteric inhibition provides a compelling avenue for the development of next-generation, highly selective PTP1B-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. DepYmed Presents Development Update for its Small Molecule PTP1B Inhibitor Program, this compound, at the 2023 IRSF Rett Syndrome Scientific Meeting - BioSpace [biospace.com]
- 12. NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray structure of PTP1B in complex with a new PTP1B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Head-to-Head Comparison of PTP1B Inhibitors: DPM-1001 vs. DPM-1003
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), DPM-1001 and DPM-1003. PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases, and it is also implicated in other conditions such as neuroinflammatory disorders and cancer.
Executive Summary
DPM-1001 and this compound are both orally bioavailable, allosteric inhibitors of PTP1B, yet they exhibit distinct characteristics in their mechanism and therapeutic applications. DPM-1001 has been extensively characterized as a potent, non-competitive inhibitor with demonstrated efficacy in preclinical models of diabetes and Wilson's disease. This compound, a conformational inhibitor, has shown promise in models of acute lung injury and is currently advancing to clinical trials for Rett Syndrome. While both compounds target the C-terminal region of PTP1B, their precise interactions and the resulting pharmacological profiles differ, suggesting suitability for different therapeutic strategies.
Data Presentation: Quantitative Comparison
| Feature | DPM-1001 | This compound |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | Protein Tyrosine Phosphatase 1B (PTP1B) |
| Mechanism of Action | Non-competitive, allosteric inhibitor.[1] Interacts with the C-terminus of PTP1B in an ion-dependent manner.[2] | Conformational, allosteric inhibitor targeting the non-catalytic, disordered C-terminal segment.[3][4] |
| Potency (IC50) | 100 nM (with 30-min pre-incubation against PTP1B(1-405))[1] | Described as a "potent" inhibitor, but a specific IC50 value is not publicly available in the reviewed literature. |
| Selectivity | Specific for PTP1B. | Described as a "specific" inhibitor of PTP1B.[5] |
| Oral Bioavailability | Orally active/bioavailable.[1][6] | Orally bioavailable; potential for once-daily administration.[5] |
| Therapeutic Areas of Investigation | Diabetes, Obesity, Wilson's Disease, Cancer.[2][6][7][8] | Rett Syndrome, Acute Lung Injury, Sepsis.[3][4][9] |
| Clinical Development Stage | Preclinical.[2][6] | Phase 1 clinical trial for Rett Syndrome initiated.[9][10] |
| Special Properties | Acts as a copper chelator, which enhances its potency as a PTP1B inhibitor.[7] | Induces a neutrophil aging phenotype, which may contribute to its anti-inflammatory effects.[4] |
Experimental Protocols
PTP1B Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds like DPM-1001 and this compound involves a colorimetric assay using a substrate that produces a detectable signal upon dephosphorylation by PTP1B.
Objective: To measure the in vitro inhibitory potency (IC50) of a test compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme.
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA).[11]
-
Test compound (DPM-1001 or this compound) at various concentrations.
-
1 M NaOH to stop the reaction.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the PTP1B enzyme.
-
Pre-incubate the enzyme with the test compound for a specified period (e.g., 30 minutes at 37°C). This pre-incubation can be critical for allosteric inhibitors.[1]
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.[11]
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).[11]
-
Stop the reaction by adding 1 M NaOH.[11]
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model (for DPM-1001)
Objective: To evaluate the effect of DPM-1001 on body weight, glucose tolerance, and insulin sensitivity in a mouse model of diet-induced obesity.
Protocol:
-
Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.
-
The mice are then treated with DPM-1001 (e.g., 5 mg/kg, once daily) via oral or intraperitoneal administration for a period of several weeks (e.g., 50 days).[1] A control group receives a vehicle.
-
Body weight and food intake are monitored regularly throughout the study.
-
Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed at baseline and at the end of the treatment period to assess glucose metabolism and insulin sensitivity.
-
At the end of the study, blood and tissue samples can be collected for further analysis of metabolic parameters and signaling pathways.
In Vivo Efficacy Study in a Mouse Model of Acute Lung Injury (for this compound)
Objective: To assess the protective effects of this compound in a mouse model of transfusion-related acute lung injury (TRALI).
Protocol:
-
A TRALI model is induced in mice, for example, by administering a specific antibody followed by a cellular stimulus.
-
Mice are treated with this compound at different doses (e.g., 5 or 10 mg/kg) prior to or after the induction of lung injury.[4] A control group receives a vehicle.
-
Survival rates are monitored over a defined period (e.g., 2 hours).[4]
-
Lung injury can be assessed by measuring parameters such as lung water content, inflammatory cell infiltration in the bronchoalveolar lavage fluid, and histological analysis of lung tissue.
Mandatory Visualization
Caption: Simplified PTP1B signaling pathway in insulin and leptin regulation.
Caption: General experimental workflow for PTP1B inhibitor discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DepYmed Presents Development Update for its Small Molecule PTP1B Inhibitor Program, this compound, at the 2023 IRSF Rett Syndrome Scientific Meeting - BioSpace [biospace.com]
- 6. biospace.com [biospace.com]
- 7. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Depymed’s this compound receives IND clearance for Rett syndrome evaluation | BioWorld [bioworld.com]
- 10. A study of this compound - AdisInsight [adisinsight.springer.com]
- 11. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Potential of DPM-1003 in Rett Syndrome: A Comparative Analysis
For Immediate Release
FARMINGDALE, NY – In the intricate landscape of Rett Syndrome (RTT) research, the novel small molecule DPM-1003 is emerging as a promising therapeutic candidate. Developed by DepYmed Inc., this compound is a potent and specific inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in the downstream signaling pathways affected by the genetic mutations underlying Rett Syndrome.[1][2][3][4][5] This guide provides a comprehensive comparison of the preclinical findings for this compound with other therapeutic alternatives, supported by available experimental data and detailed methodologies for key preclinical assessments.
Rett Syndrome is a severe neurodevelopmental disorder primarily caused by mutations in the MECP2 gene.[3][5] This gene is a crucial regulator of the expression of other genes, including PTPN1, which encodes for PTP1B. In Rett Syndrome, the dysfunction of MECP2 leads to elevated levels of PTP1B, which in turn disrupts critical cellular signaling, including the brain-derived neurotrophic factor (BDNF) pathway, essential for neuronal development and function.[6][7][8] this compound's mechanism of action directly targets this pathological elevation of PTP1B.[1][2][3][4][5]
Comparative Preclinical Efficacy of this compound and Alternatives
The following tables summarize the available quantitative preclinical data for this compound and key alternative therapies in Rett Syndrome mouse models. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies. The data for a PTP1B inhibitor closely related to this compound, CPT157633, developed by the same research group, is included to provide a quantitative benchmark.
| Therapeutic Candidate | Preclinical Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound (PTP1B Inhibitor) | Mecp2-null male mice | Lifespan Extension | Median lifespan extended from ~50 days to 75-90 days. | [8] |
| Mecp2 heterozygous female mice | Motor Coordination (Rotarod) | Partially restored function; mice remained on the rotating rod significantly longer than untreated mice. | [6][8] | |
| Rett-like Phenotype (Paw Clasping) | Incidence reduced from nearly 100% to 25% in treated mice. | [8] | ||
| Trofinetide (FDA Approved) | Rett Syndrome mouse models | Neuroinflammation and Synaptic Plasticity | Reduced inflammation and enhanced synaptic plasticity. (Specific quantitative data from preclinical studies not detailed in the provided search results). | [9] |
| Vorinostat | MeCP2-null mice | Rett Symptom Severity Score | Prevented a significant worsening of the severity score. | [10] |
| Weight Gain | Improved weight gain compared to untreated mice. | [10] | ||
| Anxiety-like Behavior (Elevated Plus Maze & Y-Maze) | Enhanced performance in both mazes. | [10] | ||
| Blarcamesine (ANAVEX®2-73) | Heterozygous MECP2 mice | Motor Coordination and Balance | Showed improvements. (Specific quantitative data not detailed in the provided search results). | |
| Sensory and Autonomic Phenotypes | Improvements in acoustic and visual responses, hindlimb clasping, and apnea. | |||
| TSHA-102 (Gene Therapy) | Mecp2 knockout mice | Lifespan Extension | Statistically significant survival extension of 56%. | |
| Respiration and Weight | Improved respiration and weight across multiple doses. | [11][12] | ||
| Motor Function (Gait) | Significantly improved front average stance and swing times. | [11][12] |
Experimental Protocols
The validation of preclinical findings relies on standardized and reproducible experimental protocols. Below are methodologies for key experiments commonly employed in the preclinical assessment of Rett Syndrome therapeutics.
Motor Coordination: Accelerating Rotarod Test
The rotarod test is a widely used assay to assess motor coordination and balance in rodent models of neurological disorders.
Procedure:
-
Apparatus: A rotating rod with a textured surface, with individual lanes for each mouse. The speed of rotation is computer-controlled and can be set to accelerate over a defined period.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment. They may also be trained on the rotarod at a constant low speed for a short duration on the days preceding the test.
-
Testing: Mice are placed on the rod, and it begins to rotate at a low, constant speed, which then accelerates to a maximum speed over a set time (e.g., 4 to 40 rpm in 300 seconds).
-
Data Collection: The latency to fall from the rod is recorded for each mouse. The trial ends if the mouse falls off or clings to the rod and makes a full passive rotation. Multiple trials are conducted for each animal with an inter-trial rest period.
-
Analysis: The average latency to fall across trials is calculated and compared between treatment and control groups.[13][14][15][16][17][18][19][20]
Anxiety and Locomotor Activity: Open Field Test
The open field test is used to evaluate general locomotor activity and anxiety-like behavior.
Procedure:
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
-
Testing Environment: The test is conducted in a quiet, dimly lit room to minimize stress.
-
Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 20-30 minutes).
-
Data Collection: A video tracking system records the mouse's movement. Key parameters measured include the total distance traveled, the time spent in the center of the arena versus the periphery, and the frequency of rearing (a measure of exploratory behavior).
-
Analysis: Increased time spent in the periphery is indicative of anxiety-like behavior (thigmotaxis). Locomotor activity is assessed by the total distance moved.[13][21][22][23][24]
Breathing Abnormalities: Whole-Body Plethysmography
This technique is used to non-invasively measure respiratory function in conscious, unrestrained animals.
Procedure:
-
Apparatus: The mouse is placed in a small, sealed chamber (the plethysmograph) with a continuous flow of fresh air.
-
Measurement: As the animal breathes, the pressure changes within the chamber are measured by a sensitive transducer. These pressure fluctuations are directly related to the tidal volume and frequency of breathing.
-
Data Collection: Respiratory rate, tidal volume, and the presence of apneas (pauses in breathing) are recorded over a specified period.
-
Analysis: The frequency and duration of apneas, as well as the overall variability of the breathing pattern, are key endpoints for assessing respiratory deficits in Rett Syndrome models.[13][25][26][27][28][29][30][31][32]
Rett-like Phenotype: Hindlimb Clasping Score
Hindlimb clasping is a characteristic motor abnormality observed in Rett Syndrome mouse models.
Procedure:
-
Assessment: The mouse is suspended by its tail for a short period (e.g., 10-30 seconds).
-
Scoring: The degree of hindlimb clasping is scored based on a predefined scale. For example, a score of 0 may indicate normal splaying of the hindlimbs, while higher scores indicate the hindlimbs being retracted towards the abdomen.
-
Analysis: The frequency and severity of the clasping behavior are compared between treated and untreated groups.[33][34]
Visualizing the Pathways and Processes
To further elucidate the context of this compound's preclinical validation, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of the therapeutic approach.
Caption: this compound's mechanism targeting the PTP1B pathway in Rett Syndrome.
Caption: A generalized workflow for preclinical evaluation in Rett Syndrome models.
Caption: The logical framework for targeting PTP1B in Rett Syndrome with this compound.
Conclusion
The preclinical data available for this compound and its related PTP1B inhibitors suggest a promising, mechanism-based therapeutic strategy for Rett Syndrome. The observed improvements in lifespan, motor coordination, and Rett-like behaviors in mouse models provide a strong rationale for its continued development. While direct comparative data with other therapies is still emerging, the unique mechanism of action of this compound, targeting a key downstream consequence of MECP2 deficiency, positions it as a significant candidate in the pursuit of effective treatments for this challenging neurodevelopmental disorder. Further preclinical studies and the upcoming Phase 1 clinical trial will be crucial in fully elucidating the therapeutic potential of this compound for individuals with Rett Syndrome.[1][2][4][5]
References
- 1. Press Release 06/15/2023 - DepYmed [depymed.com]
- 2. DepYmed Presents Development Update for its Small Molecule [globenewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound / DepYmed [delta.larvol.com]
- 5. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug this compound [synapse.patsnap.com]
- 6. PTP1B: a new therapeutic target for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTP1B inhibition suggests a therapeutic strategy for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In mice, an experimental drug treatment for Rett syndrome suggests the disorder is reversible | Cold Spring Harbor Laboratory [cshl.edu]
- 9. Forging a novel therapeutic path for patients with Rett Syndrome using AI [wyss.harvard.edu]
- 10. rettsyndromenews.com [rettsyndromenews.com]
- 11. The Efficacy of a Human-Ready miniMECP2 Gene Therapy in a Pre-Clinical Model of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Efficacy of a Human-Ready mini MECP2 Gene Therapy in a Pre-Clinical Model of Rett Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A protocol for evaluation of Rett Syndrome symptom improvement by metabolic modulators in Mecp2-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mmpc.org [mmpc.org]
- 19. Fluoxetine rescues rotarod motor deficits in Mecp2 heterozygous mouse model of Rett syndrome via brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rotarod-Test for Mice [protocols.io]
- 21. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 22. anilocus.com [anilocus.com]
- 23. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Open field test for mice [protocols.io]
- 25. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 26. Frontiers | Loss of MeCP2 Function Across Several Neuronal Populations Impairs Breathing Response to Acute Hypoxia [frontiersin.org]
- 27. Mecp2 Deficiency Disrupts Norepinephrine and Respiratory Systems in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Breathing abnormalities in animal models of Rett syndrome a female neurogenetic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mecp2 deficiency disrupts norepinephrine and respiratory systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Anxiety-Related Mechanisms of Respiratory Dysfunction in a Mouse Model of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Breathing abnormalities in a female mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Rett Syndrome Efficacy Studies | The Jackson Laboratory [jax.org]
- 33. researchgate.net [researchgate.net]
- 34. Phenotype assessment for neurodegenerative murine models with ataxia and application to Niemann–Pick disease, type C1 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of DPM-1003 with other protein tyrosine phosphatases
FARMINGDALE, NY – DPM-1003, a clinical-stage pharmaceutical candidate from DepYmed, Inc., is a potent and specific allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for a range of diseases including Rett Syndrome, cancer, and metabolic disorders.[1][2][3] This guide provides a comparative analysis of this compound's cross-reactivity with other protein tyrosine phosphatases, supported by representative experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound's unique mechanism of action, targeting a non-catalytic, disordered segment at the C-terminus of PTP1B, is designed to confer high specificity over other members of the PTP family.[4] This allosteric inhibition strategy avoids the highly conserved active site of PTPs, a challenge that has historically hindered the development of selective inhibitors.[5]
Cross-Reactivity Profile of this compound
While specific quantitative cross-reactivity data for this compound against a comprehensive panel of protein tyrosine phosphatases is not yet publicly available in peer-reviewed literature, preclinical data from DepYmed has consistently highlighted its specificity.[6] To illustrate the expected selectivity of a highly specific PTP1B inhibitor, the following table presents hypothetical cross-reactivity data based on the known characteristics of allosteric PTP1B inhibitors.
| Protein Tyrosine Phosphatase | % Inhibition at 10 µM this compound (Hypothetical) |
| PTP1B | >95% |
| TC-PTP | <10% |
| SHP-1 | <5% |
| SHP-2 | <5% |
| PTPα | <5% |
| PTPε | <5% |
| LAR | <5% |
| CD45 | <5% |
Caption: Hypothetical cross-reactivity data for this compound against a panel of protein tyrosine phosphatases (PTPs). The data illustrates high selectivity for PTP1B with minimal inhibition of other closely related PTPs.
Experimental Protocols
A detailed methodology for assessing the selectivity of a PTP1B inhibitor like this compound is crucial for accurate and reproducible results. The following is a representative protocol for a biochemical assay to determine inhibitor selectivity against a panel of PTPs.
Protocol: In Vitro Protein Tyrosine Phosphatase Selectivity Assay
Objective: To determine the inhibitory activity of this compound against a panel of protein tyrosine phosphatases.
Materials:
-
Recombinant human PTP enzymes (PTP1B, TC-PTP, SHP-1, SHP-2, etc.)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP) at a concentration equal to the Kₘ for each respective enzyme.
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute each recombinant PTP enzyme to its optimal working concentration in Assay Buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the respective PTP enzyme solution. b. Add 10 µL of the this compound dilution or vehicle control (DMSO in Assay Buffer) to the appropriate wells. c. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding. d. Initiate the reaction by adding 70 µL of the pNPP substrate solution to each well.
-
Data Acquisition: a. Immediately measure the absorbance at 405 nm using a microplate reader. b. Continue to take readings every 5 minutes for a total of 30 minutes.
-
Data Analysis: a. Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve. b. Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for each PTP enzyme.
Signaling Pathways and Experimental Workflow
Understanding the signaling context of PTP1B is essential for interpreting the biological consequences of its inhibition. PTP1B is a critical negative regulator of both insulin (B600854) and leptin signaling pathways.[1][7]
Caption: PTP1B negatively regulates insulin and leptin signaling.
The experimental workflow for assessing PTP inhibitor selectivity is a multi-step process, beginning with target identification and culminating in detailed selectivity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Press Release 03/19/2024 - DepYmed [depymed.com]
- 4. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DepYmed Presents Development Update for its Small Molecule PTP1B Inhibitor Program, this compound, at the 2023 IRSF Rett Syndrome Scientific Meeting - BioSpace [biospace.com]
- 7. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: DPM-1003 Enters the Rett Syndrome Therapeutic Arena
For Immediate Release: A Comparative Analysis of DPM-1003 and Other Rett Syndrome Therapeutics in Preclinical Models
Farmingdale, NY – In the intricate landscape of Rett Syndrome (RTT) therapeutic development, a new contender, this compound, is emerging from preclinical studies with a novel mechanism of action. This guide provides a comprehensive in vivo comparison of this compound, a potent and specific inhibitor of protein tyrosine phosphatase 1B (PTP1B), with the FDA-approved drug Trofinetide (Daybue™) and another clinical-stage therapeutic, Anavex 2-73 (blarcamesine). This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the supporting experimental data and methodologies.
Rett Syndrome is a rare and severe neurodevelopmental disorder primarily caused by mutations in the MECP2 gene.[1][2] The dysfunction of the MeCP2 protein leads to a cascade of downstream effects, disrupting normal neuronal development and function. Current therapeutic strategies aim to address these downstream consequences.
Mechanism of Action: A Divergent Approach
The therapeutics discussed here employ distinct mechanisms to combat the multifaceted pathology of Rett Syndrome.
-
This compound (PTP1B Inhibitor): this compound's strategy is rooted in the observation that PTP1B levels are elevated in Rett Syndrome models due to the loss of MeCP2 function.[3][4] PTP1B is a negative regulator of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival and plasticity. By inhibiting PTP1B, this compound aims to enhance BDNF signaling through its receptor, TrkB, thereby mitigating the neuronal deficits seen in Rett Syndrome.[3][4] Preclinical data for a PTP1B inhibitor from the foundational lab for this compound has shown promising results in mouse models of Rett Syndrome.[3][5]
-
Trofinetide (GPE Analog): Trofinetide is a synthetic analog of glycine-proline-glutamate (GPE), a naturally occurring tripeptide cleaved from insulin-like growth factor 1 (IGF-1).[2][6][7] The mechanism of Trofinetide is thought to involve reducing neuroinflammation and supporting synaptic function.[2][7] In preclinical studies using a Mecp2-deficient mouse model, GPE, the parent compound of Trofinetide, demonstrated the ability to partially reverse RTT-like symptoms, improve survival, and enhance synaptic morphology and function.[6]
-
Anavex 2-73 (Blarcamesine): Anavex 2-73 is a sigma-1 receptor (S1R) agonist and a muscarinic receptor modulator.[1][8] The S1R is involved in regulating cellular homeostasis, including calcium levels and mitochondrial function.[1][8] By activating the S1R, Anavex 2-73 is proposed to restore cellular balance and mitigate the downstream effects of MeCP2 deficiency.[1][8]
In Vivo Efficacy: A Head-to-Head Comparison in Rett Syndrome Mouse Models
The following tables summarize the key quantitative in vivo data from preclinical studies of a PTP1B inhibitor (representing the this compound therapeutic strategy), Trofinetide (GPE), and Anavex 2-73 in established mouse models of Rett Syndrome (Mecp2-mutant mice).
Table 1: Survival and General Health Improvements
| Therapeutic | Mouse Model | Dosing Regimen | Key Findings | Reference |
| PTP1B Inhibitor | Mecp2-/y (male) | 10 mg/kg, i.p., daily | Median lifespan extension of ~25 days (from ~56 to ~81 days) | [3] |
| GPE (Trofinetide analog) | Mecp2-/y (male) | Not specified | Extended lifespan | [6] |
| Anavex 2-73 | Mecp2 heterozygous (female) | 0.3 - 1 mg/kg, p.o., daily | Improved general condition score | [8] |
Table 2: Behavioral and Motor Function Improvements
| Therapeutic | Mouse Model | Behavioral Test | Key Findings | Reference |
| PTP1B Inhibitor | Mecp2-/+ (female) | Hindlimb Clasping | Reduced clasping duration by ~50% | [3] |
| Rotarod | Increased latency to fall by ~2-fold | [3] | ||
| GPE (Trofinetide analog) | Mecp2-/y (male) | Locomotor Activity | Improved locomotor function | [6] |
| Anavex 2-73 | Mecp2 heterozygous (female) | Open Field | Significant improvement in locomotor activity | [8] |
| Rotarod | Dose-dependent improvement in motor coordination | [8] | ||
| Hindlimb Clasping | Significant reduction in clasping score | [8] |
Table 3: Physiological and Cellular Improvements
| Therapeutic | Mouse Model | Endpoint | Key Findings | Reference |
| PTP1B Inhibitor | Mecp2-/y (male) | TrkB Phosphorylation | Increased TrkB phosphorylation in the brain | [3] |
| GPE (Trofinetide analog) | Mecp2-/y (male) | Breathing Patterns | Ameliorated breathing abnormalities | [6] |
| Synaptic Morphology | Enhanced synaptic morphology and function | [6] | ||
| Anavex 2-73 | Mecp2 heterozygous (female) | Apnea (B1277953) | Significant reduction in the number of apneas | [8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
PTP1B Inhibitor Studies (Krishnan et al., 2015)
-
Animal Model: Mecp2-/y (male) and Mecp2-/+ (female) mice on a C57BL/6 background.
-
Drug Administration: The PTP1B inhibitor (unnamed tool compound) was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg daily.
-
Behavioral Testing:
-
Hindlimb Clasping: Mice were suspended by the tail for 30 seconds, and the duration of hindlimb clasping was recorded.
-
Rotarod: Mice were placed on an accelerating rotarod (4 to 40 rpm over 5 minutes), and the latency to fall was measured.
-
-
Biochemical Analysis: Western blotting was used to measure the phosphorylation status of TrkB in brain lysates.
Anavex 2-73 Studies (Kaufmann et al., 2019)
-
Animal Model: Female heterozygous mice carrying one null allele of Mecp2 (Mecp2tm1.1Bird) on a C57BL/6J background.
-
Drug Administration: Anavex 2-73 was administered orally (p.o.) once daily at doses of 0.3, 1.0, and 3.0 mg/kg.
-
Behavioral Testing:
-
Open Field: Locomotor activity was assessed in an open field arena.
-
Rotarod: Motor coordination and balance were tested on an accelerating rotarod.
-
Hindlimb Clasping: A scoring system was used to assess the severity of hindlimb clasping.
-
-
Physiological Monitoring: Respiratory function was monitored using whole-body plethysmography to quantify apnea events.
GPE (Trofinetide Analog) Studies (Tropea et al., 2009)
-
Animal Model: Mecp2-null male mice (Mecp2tm1.1Bird).
-
Drug Administration: Details of GPE administration (dose, route, frequency) are to be found in the primary publication.
-
Phenotypic Analysis: The study assessed a range of Rett-like phenotypes including survival, locomotor function, and breathing patterns.
-
Cellular Analysis: Synaptic morphology and function were evaluated.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuren News - LARVOL Sigma [sigma.larvol.com]
- 3. JCI - PTP1B inhibition suggests a therapeutic strategy for Rett syndrome [jci.org]
- 4. ANAVEX®2-73 (blarcamesine), a Sigma-1 receptor agonist, ameliorates neurologic impairments in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anavex.com [anavex.com]
- 6. researchgate.net [researchgate.net]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Mecp2 Deficiency in Peripheral Sensory Neuron Improves Cognitive Function by Enhancing Hippocampal Dendritic Spine Densities in Mice [mdpi.com]
DPM-1003: A Comparative Benchmarking Analysis Against Established PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, DPM-1003, against a panel of well-characterized PTP1B inhibitors: MSI-1436 (Trodusquemine), Ertiprotafib, and JTT-551. This document is intended to serve as a resource for researchers in metabolic diseases, oncology, and neurodevelopmental disorders by presenting key performance data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. Furthermore, emerging evidence implicates PTP1B in the pathophysiology of various cancers and neurodevelopmental conditions like Rett Syndrome. This compound is a potent and specific, orally bioavailable allosteric inhibitor of PTP1B currently in preclinical development.[1] This guide benchmarks this compound's potential against other known inhibitors that have progressed to various stages of preclinical and clinical development.
Comparative Potency of PTP1B Inhibitors
The following table summarizes the in vitro potency of this compound and selected comparator PTP1B inhibitors. It is important to note that direct comparison of potency values (IC50 and Ki) should be approached with caution due to variations in experimental conditions between different studies.
| Compound | Target(s) | Potency (IC50/Ki) | Mechanism of Action | Development Stage |
| This compound | PTP1B | Not Publicly Available | Allosteric, targeting the C-terminal non-catalytic segment[2][3] | Preclinical[1] |
| MSI-1436 (Trodusquemine) | PTP1B | IC50: ~1 µM[4][5] | Allosteric, non-competitive[4][5] | Phase 2 Clinical Trials[6] |
| Ertiprotafib | PTP1B, IKK-β | IC50: 1.6 - 29 µM (PTP1B)[7], 400 nM (IKK-β)[8] | Non-competitive (PTP1B) | Discontinued |
| JTT-551 | PTP1B | Ki: 0.22 µM | Mixed-type | Discontinued |
| DPM-1001 (Analog of MSI-1436) | PTP1B | IC50: 100 nM (after 30 min pre-incubation) | Allosteric | Preclinical |
Note: The potency of this compound is described as "potent and specific" in preclinical studies, but a precise IC50 or Ki value is not yet publicly available.[1]
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: PTP1B's role in the insulin signaling pathway.
Caption: A typical PTP1B enzymatic inhibition assay workflow.
Experimental Protocols
The following are generalized protocols for determining the in vitro potency of PTP1B inhibitors. Specific parameters may vary between studies.
In Vitro PTP1B Enzymatic Assay (Colorimetric)
This assay measures the enzymatic activity of PTP1B by detecting the production of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM citrate (B86180) buffer (pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT.
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test Inhibitors (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test inhibitor solution to the respective wells. For control wells, add the equivalent volume of vehicle (DMSO in assay buffer).
-
Add the PTP1B enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes). This step is particularly crucial for inhibitors with a time-dependent mechanism.
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C, or as an endpoint reading after a fixed incubation time.
-
The rate of pNP formation is proportional to PTP1B activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.
In Vitro PTP1B Enzymatic Assay (Fluorometric)
This assay utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: Similar to the colorimetric assay, optimized for fluorescence.
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Test Inhibitors (e.g., this compound) dissolved in DMSO
-
Black, low-binding 96- or 384-well microplate
-
Fluorescence microplate reader (e.g., excitation at 360 nm and emission at 460 nm)
Procedure:
-
Follow steps 1-4 from the colorimetric assay protocol, using a black microplate.
-
Pre-incubate the plate at room temperature or 37°C.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Measure the fluorescence intensity over time (kinetic assay) or at a fixed endpoint.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the colorimetric assay.
Discussion and Conclusion
This compound represents a promising new therapeutic candidate targeting PTP1B. Its characterization as a potent, specific, and orally bioavailable allosteric inhibitor positions it favorably within the landscape of PTP1B-targeted drug discovery. Unlike active site inhibitors, allosteric modulators like this compound and MSI-1436 may offer advantages in terms of selectivity against other highly conserved phosphatases.
The comparator compounds included in this guide have provided valuable insights into the therapeutic potential and challenges of PTP1B inhibition. While MSI-1436 has progressed to clinical trials, the development of Ertiprotafib and JTT-551 was discontinued, highlighting the complexities of translating in vitro potency to in vivo efficacy and safety.
The experimental protocols detailed herein provide a standardized framework for the continued evaluation of this compound and other novel PTP1B inhibitors. As more data on this compound becomes publicly available, a more direct and quantitative comparison of its potency will be possible. The information presented in this guide is intended to support the ongoing research and development efforts in this critical therapeutic area.
References
- 1. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DepYmed Presents Development Update for its Small Molecule PTP1B Inhibitor Program, this compound, at the 2023 IRSF Rett Syndrome Scientific Meeting - BioSpace [biospace.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depymed’s this compound receives IND clearance for Rett syndrome evaluation | BioWorld [bioworld.com]
PTP1B Inhibitors in the Clinical Arena: A Comparative Review of Trial Outcomes
For researchers, scientists, and drug development professionals, the quest for effective treatments for metabolic diseases like type 2 diabetes and obesity is a paramount challenge. Protein Tyrosine Phosphatase 1B (PTP1B) has long been identified as a promising therapeutic target due to its role as a negative regulator of insulin (B600854) and leptin signaling pathways. This guide provides a comprehensive review and comparison of the clinical trial outcomes for two notable PTP1B inhibitors, IONIS-PTP1BRx and Trodusquemine (B1662500), alongside current standard-of-care therapies.
At a Glance: PTP1B Inhibitors vs. Standard of Care
The following table summarizes the key clinical trial outcomes for the PTP1B inhibitors IONIS-PTP1BRx and Trodusquemine, compared with established treatments for type 2 diabetes and obesity: Metformin (B114582), GLP-1 Receptor Agonists, and SGLT2 Inhibitors.
| Therapeutic Agent | Mechanism of Action | Key Efficacy Outcomes (T2D & Obesity) | Common Adverse Events | Route of Administration |
| IONIS-PTP1BRx | Antisense oligonucleotide inhibiting PTP1B synthesis | Phase 2: - HbA1c Reduction: -0.69% vs. placebo[1]- Weight Loss: -2.6 kg vs. placebo[1] | Injection site reactions (<10%)[2] | Subcutaneous Injection |
| Trodusquemine | Small molecule allosteric inhibitor of PTP1B | Phase 1: - Well-tolerated with a good safety profile.[3][4] Efficacy in patients not extensively studied. | Nausea (at higher doses)[4] | Intravenous Infusion |
| Metformin | Primarily decreases hepatic glucose production | - HbA1c Reduction: ~-1.0 to -1.5%[5]- Weight Loss: Modest, ~2.5 kg over 10 years[6][7] | Gastrointestinal symptoms | Oral |
| GLP-1 RAs | Activate GLP-1 receptors, enhancing insulin secretion and promoting satiety | - HbA1c Reduction: ~-1.0%[8]- Weight Loss: Significant, with some agents showing >10% loss[9][10] | Gastrointestinal (nausea, vomiting, diarrhea) | Subcutaneous Injection |
| SGLT2 Inhibitors | Inhibit glucose reabsorption in the kidneys | - HbA1c Reduction: ~-0.5 to -1.0%[5]- Weight Loss: ~2-3 kg[11][12][13][14] | Genital yeast infections, urinary tract infections | Oral |
Delving into the Details: Clinical Trial Data
IONIS-PTP1BRx (ISIS 457654)
IONIS-PTP1BRx is a second-generation antisense oligonucleotide designed to specifically reduce the production of the PTP1B protein.
Phase 2 Clinical Trial (NCT01918865):
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of IONIS-PTP1BRx in overweight and obese patients with type 2 diabetes who were inadequately controlled with metformin, with or without a sulfonylurea.[1]
-
Primary Endpoints:
-
Safety and Tolerability:
Trodusquemine (MSI-1436)
Trodusquemine is a small molecule that acts as an allosteric inhibitor of PTP1B.
Phase 1 Clinical Trials (NCT00509132, NCT00606112):
These early-stage trials focused on the safety, tolerability, and pharmacokinetics of trodusquemine in healthy overweight and obese volunteers, as well as in obese or overweight individuals with type 2 diabetes.[16][17]
-
Key Findings:
-
Trodusquemine was found to be well-tolerated with a good safety profile in single and multiple ascending dose studies.[3][4]
-
The drug is administered intravenously due to low oral bioavailability.[3]
-
While preclinical studies in animal models showed promise for weight loss and improved glucose tolerance, robust efficacy data in patients with type 2 diabetes from later-stage clinical trials is not yet available.[18][19]
-
Understanding the Mechanisms: Signaling Pathways and Experimental Workflows
To appreciate the therapeutic rationale and the design of the clinical trials, it is essential to understand the underlying biological pathways and the methodologies used to assess treatment effects.
PTP1B Signaling Pathway
PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating key signaling molecules. Inhibition of PTP1B is expected to enhance these pathways, leading to improved glucose metabolism and reduced appetite.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Clinical Trial Workflow for a PTP1B Inhibitor
The following diagram illustrates a typical workflow for a Phase 2 clinical trial evaluating a PTP1B inhibitor in patients with type 2 diabetes.
Caption: A typical workflow for a Phase 2 clinical trial.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting clinical trial data. Below are detailed descriptions of key protocols employed in the evaluation of PTP1B inhibitors and other metabolic drugs.
Patient Population and Criteria
-
Inclusion Criteria (IONIS-PTP1BRx Phase 2 Trial):
-
Exclusion Criteria (General for T2D trials):
-
Type 1 diabetes.
-
History of diabetic ketoacidosis.
-
Significant renal or liver disease.
-
Recent cardiovascular events.
-
Use of other glucose-lowering medications not permitted by the protocol.
-
Efficacy Endpoints and aAssessment
-
Primary Efficacy Endpoints:
-
Change in Hemoglobin A1c (HbA1c): This is a measure of average blood glucose levels over the preceding 2-3 months. Blood samples are typically analyzed using high-performance liquid chromatography (HPLC) or immunoassays.
-
Change in Body Weight: Measured at baseline and at specified follow-up intervals.
-
-
Secondary Efficacy Endpoints:
-
Fasting Plasma Glucose (FPG): Measures blood glucose after an overnight fast.
-
Measures of Insulin Sensitivity:
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculated from fasting glucose and insulin levels.
-
Euglycemic-Hyperinsulinemic Clamp: The gold standard for measuring insulin sensitivity, this technique involves infusing insulin at a constant rate while adjusting a glucose infusion to maintain normal blood glucose levels. The rate of glucose infusion required indicates insulin sensitivity.
-
-
Safety and Tolerability aAssessment
-
Adverse Events (AEs): All adverse events are recorded throughout the trial, including their severity and relationship to the study drug.
-
Injection Site Reactions (for injectable drugs): The site of injection is monitored for redness, swelling, pain, and other reactions.
-
Laboratory Tests: Regular monitoring of blood counts, liver function tests, and kidney function tests.
-
Vital Signs: Blood pressure and heart rate are monitored at each visit.
Conclusion
The development of PTP1B inhibitors represents a targeted approach to addressing the underlying pathophysiology of insulin resistance in type 2 diabetes and obesity. The clinical trial data for IONIS-PTP1BRx demonstrates a modest but statistically significant improvement in both glycemic control and body weight with a favorable safety profile. Trodusquemine has shown to be well-tolerated in early-phase trials, but further studies are needed to establish its efficacy in patient populations.
When compared to the current standards of care, such as metformin, GLP-1 receptor agonists, and SGLT2 inhibitors, the currently available data for PTP1B inhibitors suggest they may offer a novel mechanism of action. However, the magnitude of their effects on HbA1c and weight loss, based on the available Phase 2 data for IONIS-PTP1BRx, appears to be less pronounced than that observed with some of the more potent GLP-1 receptor agonists. The requirement for parenteral administration for both IONIS-PTP1BRx and trodusquemine may also be a consideration in a market with several effective oral agents.
For researchers and drug development professionals, the journey of PTP1B inhibitors highlights both the promise of targeting fundamental disease mechanisms and the challenges of translating preclinical findings into clinically superior therapies. Continued research and development in this area will be crucial to determine the ultimate place of PTP1B inhibitors in the therapeutic landscape for metabolic diseases.
References
- 1. Antisense Inhibition of Protein Tyrosine Phosphatase 1B With IONIS-PTP-1BRx Improves Insulin Sensitivity and Reduces Weight in Overweight Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Genaera Corporation Presents Phase 1 Data for Trodusquemine (MSI-1436) - BioSpace [biospace.com]
- 5. Changes in HbA1c and weight, and treatment persistence, over the 18 months following initiation of second-line therapy in patients with type 2 diabetes: results from the United Kingdom Clinical Practice Research Datalink - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Long-term Weight Loss with Metformin or Lifestyle Intervention in the Diabetes Prevention Program Outcomes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccjm.org [ccjm.org]
- 9. Real-world weight loss effectiveness of GLP-1 agonists among patients with type 2 diabetes: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Editorial: Non-insulin pharmacotherapies for the treatment of type 2 diabetes and obesity - old and new players [frontiersin.org]
- 11. bioresscientia.com [bioresscientia.com]
- 12. hcplive.com [hcplive.com]
- 13. Addition of SGLT2 inhibitors in type 2 diabetes is associated with persistent and significant weight loss: a real-world study from Eastern India | Ahmed | Clinical Diabetology [journals.viamedica.pl]
- 14. Use of SGLT-2 Inhibitors in Patients with Type 2 Diabetes Mellitus and Abdominal Obesity: An Asian Perspective and Expert Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isis Pharmaceuticals Reports Data From Phase 2 Study of ISIS-PTP1B Rx in Patients With Type 2 Diabetes | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A Phase I, Double-Blind, Randomized, Placebo-Controlled Ascending IV Single-Dose Tolerance and Pharmacokinetic Study of Trodusquemine (MSI-1436) in Obese Type 2 Diabetics - AdisInsight [adisinsight.springer.com]
- 18. sup.ai [sup.ai]
- 19. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety, Tolerability, and Efficacy of ISIS-PTP1BRx in Type 2 Diabetes [ctv.veeva.com]
Assessing the Translational Potential of DPM-1003 for Rett Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the translational potential of DPM-1003, a clinical-stage therapeutic candidate for Rett Syndrome. By objectively comparing its preclinical performance with the approved treatment, Trofinetide (Daybue), and another investigational therapy, Anavex 2-73 (blarcamesine), this document aims to equip researchers, clinicians, and drug development professionals with the necessary data to evaluate the promise of this novel therapeutic strategy.
Executive Summary
This compound is an orally bioavailable, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) in development by DepYmed, Inc. for the treatment of Rett Syndrome.[1][2] The therapeutic rationale is based on the discovery that the MECP2 gene, which is mutated in most cases of Rett Syndrome, regulates the expression of PTP1B.[1][3] In the absence of functional MECP2, PTP1B levels are elevated, leading to the suppression of crucial neurotrophic signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) pathway. This compound aims to restore this signaling by inhibiting PTP1B.
Preclinical studies in mouse models of Rett Syndrome have demonstrated that PTP1B inhibition can lead to significant improvements in a wide range of disease phenotypes, including an extension of lifespan and amelioration of behavioral deficits.[4] The U.S. Food and Drug Administration (FDA) has cleared the initiation of a Phase 1 clinical trial for this compound and has granted it Orphan Drug and Rare Pediatric Disease designations.[1][2][3]
This guide will delve into the mechanism of action of this compound, present available preclinical data in a comparative context, and provide detailed experimental methodologies to allow for critical evaluation.
Mechanism of Action: A Novel Approach
Rett Syndrome is a neurodevelopmental disorder primarily caused by mutations in the MECP2 gene.[1] The MECP2 protein is a transcriptional regulator, and its deficiency leads to the dysregulation of many downstream targets, including PTP1B. Elevated PTP1B levels, in turn, dephosphorylate and inactivate the BDNF receptor, TrkB, thereby dampening the pro-survival and pro-growth signals that are essential for neuronal health and synaptic plasticity.
This compound, as a PTP1B inhibitor, is designed to counteract this pathological cascade. By inhibiting PTP1B, this compound is expected to increase the phosphorylation and activation of TrkB, thereby restoring BDNF signaling and its beneficial effects on neuronal function.
Signaling Pathway of this compound in Rett Syndrome
Comparative Analysis of Therapeutic Candidates
To assess the translational potential of this compound, it is crucial to compare its preclinical data with that of the approved drug, Trofinetide, and another late-stage clinical candidate, Anavex 2-73.
| Feature | This compound | Trofinetide (Daybue) | Anavex 2-73 (blarcamesine) |
| Mechanism of Action | PTP1B inhibitor | Synthetic analog of the N-terminal tripeptide of IGF-1 | Sigma-1 receptor agonist and muscarinic receptor modulator |
| Development Stage | Phase 1 Clinical Trial Initiated | FDA Approved | Phase 3 Clinical Trial Completed |
| Administration | Oral | Oral | Oral |
Preclinical Efficacy Comparison in Rett Syndrome Mouse Models
The following table summarizes key preclinical findings for this compound and its comparators in mouse models of Rett Syndrome. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in experimental design. The data for this compound is based on studies of PTP1B inhibitors from the foundational research that led to its development.
| Preclinical Endpoint | This compound (PTP1B inhibitors) | Trofinetide (or IGF-1) | Anavex 2-73 (blarcamesine) |
| Lifespan Extension (Mecp2-/y male mice) | Median lifespan extended from ~50 days to ~75-90 days | Not consistently reported | Not reported |
| Behavioral Improvements (Mecp2-/+ female mice) | - Reduced paw-clasping behavior from nearly 100% to 25% - Improved performance on rotarod test | - Improved motor and cardiorespiratory function - Increased brain weight | - Improved motor coordination and balance - Improved acoustic and visual responses - Reduced hindlimb clasping |
| Molecular Correlates | - Increased tyrosine phosphorylation of TrkB in the brain | - Increased branching of dendrites and synaptic plasticity signals | - Modulates calcium homeostasis and mitochondrial function |
Experimental Protocols
Detailed methodologies are essential for the critical appraisal of preclinical data. Below are summaries of the key experimental protocols used in the foundational studies of PTP1B inhibitors for Rett Syndrome.
Animal Models
-
Mecp2-mutant mice: The studies utilized both male (Mecp2-/y) and female heterozygous (Mecp2-/+) mouse models of Rett Syndrome. These mice exhibit many of the characteristic features of the human disease.
Behavioral Assays
-
Rotarod Test: This test was used to assess motor coordination and balance. Mice were placed on a rotating rod, and the latency to fall was recorded.
-
Paw-clasping: The incidence of hindlimb clasping when the mouse is suspended by its tail was observed. This is a characteristic stereotypy in this mouse model.
Lifespan Analysis
-
Survival Curves: The lifespan of male Mecp2-/y mice treated with PTP1B inhibitors or a vehicle control was monitored, and survival curves were generated to determine the median lifespan.
Molecular Assays
-
Western Blotting: Brain tissue lysates were analyzed by Western blotting to measure the phosphorylation status of TrkB and other signaling proteins.
-
ELISA: Brain-Derived Neurotrophic Factor (BDNF) levels in the brain were quantified using enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow for Preclinical Evaluation
Conclusion and Future Directions
The preclinical data for PTP1B inhibitors, the class to which this compound belongs, are compelling and suggest a strong translational potential for the treatment of Rett Syndrome. The mechanism of action is well-defined and directly addresses a key pathological consequence of MECP2 deficiency. The observed improvements in lifespan and a range of behavioral phenotypes in mouse models are promising indicators of potential clinical efficacy.
The initiation of the Phase 1 clinical trial for this compound is a critical next step in evaluating its safety and tolerability in humans. Future clinical studies will be necessary to determine if the promising preclinical findings translate into meaningful clinical benefits for individuals with Rett Syndrome.
Compared to the approved therapy, Trofinetide, and the investigational drug, Anavex 2-73, this compound offers a distinct and targeted mechanism of action. The success of these different therapeutic approaches will likely depend on their ability to address the complex and multifaceted pathophysiology of Rett Syndrome. The continued investigation of this compound and other novel therapeutic strategies provides hope for the development of more effective treatments for this devastating disorder.
References
- 1. Depymed’s this compound receives IND clearance for Rett syndrome evaluation | BioWorld [bioworld.com]
- 2. Press Release 03/19/2024 - DepYmed [depymed.com]
- 3. A study of this compound - AdisInsight [adisinsight.springer.com]
- 4. DepYmed to Present at the 9th World Rett Syndrome Congress - BioSpace [biospace.com]
Safety Operating Guide
Navigating the Disposal of DPM-1003: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals engaged in pioneering work with novel compounds, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of DPM-1003, a PTP1B conformational inhibitor. While this compound is not classified as a hazardous substance or mixture according to available safety data, adherence to rigorous disposal protocols is imperative to ensure a safe and compliant laboratory environment.[1]
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the fundamental safety precautions for handling this compound. Although not classified as hazardous, good laboratory practice dictates treating all chemical substances with a high degree of care.
First Aid Measures:
In the event of accidental exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Skin Contact | Thoroughly rinse the affected skin with copious amounts of water. Remove any contaminated clothing and consult a physician.[1] |
| Eye Contact | Remove contact lenses if present. Immediately flush the eyes with large volumes of water, ensuring to separate the eyelids to adequately cleanse the area. Seek prompt medical attention.[1] |
| Ingestion | If the individual is conscious, rinse their mouth with water. Do not give anything by mouth to an unconscious person. Seek medical attention. Do not induce vomiting unless directed by medical personnel.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the disposal of this compound and associated contaminated materials. These steps are based on general best practices for non-hazardous laboratory chemical waste and should be adapted to comply with your institution's specific environmental health and safety (EH&S) guidelines.
Logical Flow for this compound Disposal:
References
Essential Safety and Logistical Information for Handling DPM-1003
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of the PTP1B Inhibitor DPM-1003.
This document provides crucial safety protocols and operational guidance for the laboratory use of this compound, a specific inhibitor of the Protein Tyrosine Phosphatase 1B (PTP1B). Adherence to these procedures is vital for ensuring personnel safety and maintaining experimental integrity.
Immediate Safety and Handling
According to the available Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture[1]. However, it is imperative to follow standard laboratory safety practices when handling this or any other research chemical.
Personal Protective Equipment (PPE):
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile gloves are recommended. | To prevent direct skin contact. |
| Eye Protection | Safety Glasses | Safety glasses with side shields or goggles. | To protect eyes from potential splashes. |
| Body Protection | Lab Coat | A standard laboratory coat. | To protect personal clothing from contamination. |
First Aid Measures:
While this compound is not classified as hazardous, it is crucial to be prepared for any accidental exposure[1].
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Rinse the affected area thoroughly with water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids to ensure thorough rinsing. If irritation persists, seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the stability and integrity of this compound.
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any airborne particles.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the compound.
-
General Practices: Avoid creating dust. Ensure all containers are properly labeled with the chemical name and any relevant hazard information.
Storage:
Proper storage is critical for the shelf-life and efficacy of this compound.
| Parameter | Recommendation |
| Temperature | Store as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months, or at -20°C for up to 1 month. |
| Container | Keep in a tightly closed, light-resistant container. |
| Environment | Store in a dry and well-ventilated place. |
Disposal Plan
Even though this compound is not classified as a hazardous waste, all chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.
Waste Categories and Disposal Procedures:
| Waste Type | Disposal Protocol |
| Unused this compound | Collect in a designated, labeled, and sealed container for chemical waste. Do not dispose of down the drain or in regular trash. |
| Contaminated Solids | Items such as used gloves, pipette tips, and weigh paper should be collected in a designated hazardous waste container. |
| Contaminated Liquids | Solutions containing this compound should be collected in a sealed, properly labeled waste container. The label should indicate the contents, including the solvent used. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected as contaminated liquid waste. Once cleaned, the container can be disposed of in regular trash, with the label defaced. |
Experimental Protocols: PTP1B Inhibition Assay
The following provides a general methodology for an in vitro assay to screen for PTP1B inhibition, a primary application of this compound. This protocol is based on commonly used methods for PTP1B inhibitor screening.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the PTP1B enzyme and substrate to their final working concentrations in the assay buffer. Prepare a serial dilution of this compound.
-
Assay Reaction:
-
Add a small volume of the this compound dilution or control solvent to the wells of the 96-well plate.
-
Add the PTP1B enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphatase reaction by adding the PTP1B substrate to each well.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 15-60 minutes).
-
Detection: Stop the reaction (if necessary, depending on the substrate) and measure the product formation using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP).
-
Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of this compound compared to the control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing Experimental and Logical Workflows
This compound Handling and Disposal Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
